(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
UPTIQMLLFYHQPD-BQBZGAKWSA-N |
Isomeric SMILES |
CN1C[C@H]2[C@@H]1CNCC2 |
Canonical SMILES |
CN1CC2C1CNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure Analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The bicyclic amine (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane represents a core structural motif of significant interest in the field of medicinal chemistry. Its rigid, stereochemically defined framework has proven to be a valuable scaffold for the design of potent and selective ligands for various biological targets. Notably, derivatives of the 3,8-diazabicyclo[4.2.0]octane system have emerged as powerful agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the chemical structure and stereochemistry of this important molecule, often handled as its more stable dihydrochloride salt.
Foundational Understanding: The (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Moiety
The structure of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is characterized by a fused ring system consisting of a six-membered piperazine ring and a four-membered azetidine ring. The "bicyclo[4.2.0]" nomenclature indicates a bicyclic system with a total of eight atoms, bridged in a manner that creates rings of six and four atoms, with two bridgehead carbons. The stereochemical descriptors "(1R,6S)" define the absolute configuration at the two bridgehead carbon atoms, which is crucial for its specific interactions with biological targets. The methyl group at the 8-position completes the core structure.
Due to the basic nature of the two nitrogen atoms, this compound is often synthesized and utilized as its dihydrochloride salt, (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride, which enhances its stability and solubility in aqueous media.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | N/A |
| Molecular Weight | 126.20 g/mol | N/A |
| Dihydrochloride Salt Formula | C₇H₁₆Cl₂N₂ | [2] |
| Dihydrochloride Salt MW | 199.12 g/mol | [2] |
| CAS Number (Dihydrochloride) | 2221988-52-7 | [2] |
| SMILES (Dihydrochloride) | CN1C[C@@H]2[C@H]1CNCC2.Cl.Cl | [2] |
The Analytical Workflow: A Multi-Technique Approach to Structural Elucidation
The definitive structural analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane relies on a synergistic application of several advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous picture of the molecule's connectivity, stereochemistry, and purity.
Figure 1: A typical analytical workflow for the structural elucidation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution. For (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the proton and carbon environments and their relationships.
Sample Preparation Protocol
Given that the dihydrochloride salt is hygroscopic, proper sample preparation is critical to obtain high-quality NMR spectra.
Step-by-Step Protocol:
-
Drying: Dry the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride sample under high vacuum for several hours to remove any residual moisture.
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent will affect the chemical shifts of exchangeable protons (N-H).
-
Inert Atmosphere: For optimal results, especially if the free base is being analyzed, perform the sample preparation in a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
Expected ¹H NMR Spectral Features
While the specific spectrum for this exact molecule is not publicly available, based on the analysis of similar bicyclo[4.2.0]octane systems and general principles of NMR, the following features can be anticipated:
-
Methyl Group: A singlet corresponding to the three protons of the N-methyl group.
-
Methylene and Methine Protons: A complex series of multiplets in the aliphatic region of the spectrum, arising from the protons on the bicyclic framework. The diastereotopic nature of many of the methylene protons will lead to distinct signals and complex coupling patterns.
-
Bridgehead Protons: The signals for the protons at the 1- and 6-positions will be of particular diagnostic importance for confirming the cis or trans fusion of the rings. The coupling constants between these protons are characteristic of the ring junction stereochemistry.
Expected ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.
-
Methyl Carbon: A signal in the upfield region corresponding to the N-methyl carbon.
-
Aliphatic Carbons: A series of signals in the aliphatic region for the methylene and methine carbons of the bicyclic system.
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups.
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.
Ionization Techniques
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of this compound.
-
Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum.
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly well-suited for the dihydrochloride salt, as it allows for the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Expected Mass Spectral Data
-
Molecular Ion: For the free base, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C₇H₁₄N₂.
-
Protonated Molecule: Using ESI, the protonated molecule [M+H]⁺ would be the base peak. For the dihydrochloride salt, the spectrum might show the [M+H]⁺ ion of the free base after in-source dissociation of the HCl.
-
Fragmentation Pattern: The fragmentation of N-methylated bicyclic amines is often characterized by the loss of alkyl radicals and ring cleavage. Common fragmentation pathways would involve the cleavage of C-C bonds adjacent to the nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it can distinguish the molecular formula of the target compound from other possibilities with the same nominal mass.
Single-Crystal X-ray Diffraction: The Definitive Structural Proof
Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
Crystallization Protocol
Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging step.
Step-by-Step Protocol:
-
Purification: The compound must be of high purity. Recrystallization is often a necessary preliminary step.
-
Solvent System: A suitable solvent or a mixture of solvents in which the compound has moderate solubility is required. For the dihydrochloride salt, polar solvents like water, ethanol, or methanol, or mixtures thereof, are good starting points.
-
Crystal Growth Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a second solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Data Analysis and Interpretation
A successful X-ray diffraction experiment will yield a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. Crucially for a chiral molecule like (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, the data can be used to determine the absolute configuration, confirming the (1R,6S) stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, especially when using copper radiation.
Figure 2: Workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Unified Approach to Structural Certainty
The structural elucidation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a prime example of the necessity of a multi-technique analytical approach in modern drug discovery and development. While NMR spectroscopy provides the foundational details of the molecular framework in solution, mass spectrometry confirms the molecular weight and offers clues to the compound's stability and fragmentation pathways. Ultimately, single-crystal X-ray diffraction provides the definitive and unambiguous proof of the three-dimensional structure and absolute stereochemistry. For researchers working with this and related privileged scaffolds, a thorough understanding and application of these analytical methodologies are paramount for ensuring the scientific integrity of their findings and for advancing the development of novel therapeutics.
References
- Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. (2010). [Source not further specified].
-
Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. (2006). Journal of Medicinal Chemistry. [Link]
- (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride: A Versatile Compound. [Source not further specified, likely a commercial supplier].
- Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. [Source not further specified].
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). [Source not further specified].
- A chiral diamine: practical implications of a three-stereoisomer cocrystallization.
-
Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. (2010). ResearchGate. [Link]
-
7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Organic Syntheses. [Link]
- Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). [Source not further specified].
- IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE.
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. (1998). Journal of Medicinal Chemistry. [Link]
-
Rac-(1r,6s)-8-oxa-3-azabicyclo[4.2.0]octane. PubChemLite. [Link]
-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy). NIST WebBook. [Link]
-
8-methyl-3,8-diazabicyclo[3.2.1]octane. Chemsrc. [Link]
-
8-Methylenebicyclo[4.2.0]octa-1,3,5-trien-7-one - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
Sources
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane CAS number and safety data
Executive Summary
Compound: (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Class: Bicyclic Diamine / Nicotinic Acetylcholine Receptor (nAChR) Ligand Significance: This compound represents a privileged scaffold in medicinal chemistry, specifically designed as a conformationally restricted bioisostere of nicotine and epibatidine. It exhibits high affinity for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) , making it a critical lead compound in the development of non-opioid analgesics and cognitive enhancers.
This guide details the physicochemical properties, safety protocols, synthetic pathways, and therapeutic applications of the (1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane core, synthesizing data from pivotal medicinal chemistry campaigns (Frost et al., 2006).
Chemical Identity & Physicochemical Data
The compound exists as a specific stereoisomer of the cis-fused 3,8-diazabicyclo[4.2.0]octane system. The (1R,6S) configuration denotes the absolute stereochemistry at the bridgehead carbons, ensuring the specific 3D topology required for receptor binding.
Identity Table
| Parameter | Data |
| Chemical Name | (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane |
| Common Synonyms | cis-8-Methyl-3,8-diazabicyclo[4.2.0]octane (if racemic); 3,8-Diazabicyclo[4.2.0]octane, 8-methyl-, (1R,6S)- |
| CAS Number (Racemate) | 1268520-47-3 (Free Base, cis-racemate) |
| CAS Number (Salt Forms) | 2135331-77-8 (Dihydrochloride, rel-1R,6S) |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| SMILES | CN1[C@@H]2CNCC[C@@H]21 (Isomeric) |
| Structure Type | Fused Bicyclic Amine (Azetidine fused to Piperidine) |
| pKa (Predicted) | ~9.5 (Secondary amine), ~6.5 (Tertiary amine) |
Note on Stereochemistry: The [4.2.0] bicyclic system is most stable in the cis-fused configuration. The (1R,6S) and (1S,6R) forms are enantiomers of this cis-fusion. Commercial sources often supply the cis-racemate (CAS 1268520-47-3) or the rel-(1R,6S) dihydrochloride salt. For asymmetric applications, chiral resolution or enantioselective synthesis is required.
Safety Data & Handling Protocols
As a potent bicyclic amine, this compound shares hazard profiles with structural analogs like 1,4-diazabicyclo[2.2.2]octane (DABCO) and epibatidine derivatives. It acts as a base and a potential irritant/corrosive.
Hazard Identification (GHS Classification)
Based on structural class properties (Bicyclic Diamines):
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (if free base).
-
H315/H319: Causes skin irritation / Causes serious eye irritation (if salt form).
-
H302: Harmful if swallowed (Potent neuroactive ligand).
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved respirator (N95 or P100) if dust/aerosols are generated.
-
Skin: Nitrile rubber gloves (min thickness 0.11 mm).
-
Eyes: Tightly fitting safety goggles or face shield.
Storage & Stability
-
Conditions: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
Technical Synthesis & Manufacturing
The synthesis of the 3,8-diazabicyclo[4.2.0]octane core is non-trivial due to the strain of the fused azetidine ring. The authoritative route, established by Frost et al. (J. Med. Chem., 2006) , utilizes a stepwise construction of the bicyclic framework.
Synthetic Pathway Overview
The synthesis typically proceeds via the construction of the 4-membered ring onto a pre-existing 6-membered ring (or vice versa), often involving a photochemical step or a cyclization of a functionalized intermediate.
Protocol: Preparation of the Core Scaffold
(Generalized workflow based on Frost et al. and related patent literature)
-
Starting Material: N-Boc-3-aminopyridine or a functionalized dihydropyridine .
-
Ring Construction ([2+2] Cycloaddition):
-
Method: Photochemical [2+2] cycloaddition of an N-acyl-dihydropyridine with an alkene (e.g., acrylonitrile or acrylate) to generate the fused [4.2.0] system.
-
Alternative: Intramolecular cyclization of a 3-(2-haloethyl)piperidine derivative.
-
-
Resolution:
-
The crude product is typically a cis-racemate.
-
Chiral Resolution: Separation of (1R,6S) and (1S,6R) enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with a chiral acid (e.g., dibenzoyl-L-tartaric acid).
-
-
Methylation (Position 8):
-
Reagents: Formaldehyde / NaBH(OAc)₃ (Reductive Amination).
-
Target: Selective methylation of the bridge/azetidine nitrogen (Position 8) if orthogonal protection is used, or global methylation if N3 is protected.
-
Visualizing the Workflow
Caption: Logical flow for the stereoselective synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane.
Applications in Drug Discovery[7][8][9]
The (1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane moiety is a high-value scaffold in Neuroscience and Medicinal Chemistry .
Mechanism of Action: nAChR Agonism
-
Target: α4β2 Nicotinic Acetylcholine Receptor (High Affinity).[1][2][3]
-
Binding Mode: The rigid bicyclic structure locks the nitrogen atoms in a specific pharmacophore distance (~5.5 Å), mimicking the bioactive conformation of nicotine and epibatidine but with potentially reduced toxicity.
-
Selectivity: Structural modifications at the N3 position allow for tuning selectivity between α4β2 (analgesia/cognition) and α3β4 (ganglionic/cardiovascular side effects).
Therapeutic Indications
-
Analgesia: Effective in models of neuropathic and nociceptive pain (e.g., formalin test) with potency comparable to epibatidine.[3]
-
Cognitive Disorders: Potential treatment for Alzheimer's disease and ADHD due to cholinergic modulation.
-
Smoking Cessation: Partial agonism at α4β2 receptors can reduce nicotine cravings.
Pharmacological Pathway Diagram
Caption: Signal transduction pathway initiated by ligand binding to the α4β2 nicotinic receptor.
References
-
Frost, J. M., et al. (2006).[3] "Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 49(26), 7843–7853.[3]
-
Bunnelle, W. H., et al. (2007). "Neuronal Nicotinic Acetylcholine Receptor Ligands as Analgesics." Current Topics in Medicinal Chemistry, 7(21).
-
PubChem. (2024). "Compound Summary: 3,8-Diazabicyclo[4.2.0]octane derivatives."
-
BLDpharm. (2024). "Product Data: cis-8-methyl-3,8-diazabicyclo[4.2.0]octane."
Sources
- 1. Structural answers and persistent questions about how nicotinic receptors work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and 3D-QSSR models of negative allosteric modulators facilitate the design of a novel selective antagonist of human α4β2 neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane: A Technical Guide for Drug Development Professionals
The (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane scaffold is a key structural motif in medicinal chemistry, appearing in a range of neurologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional orientation for pharmacophoric elements, making it a valuable platform for the design of selective ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1] This guide provides a comprehensive overview of a proposed synthetic strategy for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, drawing upon established methodologies for the stereoselective synthesis of related bicyclic diamines and leveraging insights from the synthesis of other bioactive diazabicyclooctane derivatives.[2][3][4]
Strategic Approach to the Synthesis
The synthesis of the target molecule presents two primary challenges: the construction of the bicyclic 3,8-diazabicyclo[4.2.0]octane core and the stereoselective installation of the desired (1R,6S) configuration. A plausible and efficient retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane.
This retrosynthetic approach disconnects the target molecule back to a key chiral piperidine intermediate. The stereochemistry at the C1 and C6 positions is established early in the synthesis, a common and effective strategy in asymmetric synthesis.[5][6]
Part 1: Synthesis of the Chiral Piperidine Intermediate
The cornerstone of this synthetic strategy is the creation of a piperidine ring with the correct relative and absolute stereochemistry. A powerful method for achieving this is through an asymmetric hydrogenation of a suitable prochiral substrate, a technique that has been successfully employed in the synthesis of other complex chiral amines.[2][3]
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of the key chiral piperidine intermediate.
Step-by-Step Protocol
-
Formation of the Prochiral Enamine: The synthesis commences with a readily available starting material, which is converted to a prochiral enamine. This step sets the stage for the crucial asymmetric hydrogenation.
-
Asymmetric Hydrogenation: The enamine is subjected to asymmetric hydrogenation using a rhodium catalyst complexed with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos). This step is critical for establishing the desired stereochemistry with high enantiomeric excess (ee). The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity, often leading to ee values greater than 99%.[2][3]
-
Purification and Characterization: The resulting chiral piperidine ester is purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
-
Functional Group Manipulation: The ester group of the chiral piperidine is then converted to a suitable functional group for the subsequent cyclization step. This may involve reduction to an alcohol followed by conversion to a leaving group, such as a tosylate or a halide.
Part 2: Construction of the Bicyclic Core and Final Methylation
With the stereochemically defined piperidine in hand, the next phase focuses on the formation of the second ring to construct the 3,8-diazabicyclo[4.2.0]octane core. This is followed by the final N-methylation.
Proposed Synthetic Pathway
Caption: Workflow for the construction of the bicyclic core and final N-methylation.
Step-by-Step Protocol
-
Intramolecular Cyclization: The functionalized chiral piperidine intermediate undergoes an intramolecular cyclization to form the second ring of the bicyclic system. The reaction conditions for this step will depend on the nature of the protecting groups and the leaving group.
-
Deprotection: Following cyclization, any protecting groups on the nitrogen atoms are removed to yield the (1R,6S)-3,8-diazabicyclo[4.2.0]octane core.
-
N-Methylation: The final step is the selective methylation of the nitrogen at the 8-position. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, under basic conditions. Care must be taken to control the stoichiometry to favor mono-methylation.
-
Purification and Characterization: The final product, (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, is purified by an appropriate method, such as distillation or crystallization of a salt form. The structure and stereochemistry should be confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography if a suitable crystal can be obtained.
Comparative Analysis of Synthetic Strategies
While the proposed route offers a high degree of stereocontrol, other strategies for the synthesis of chiral bicyclic diamines are worth considering.[7][8][9]
| Strategy | Advantages | Disadvantages |
| Asymmetric Hydrogenation | High enantioselectivity, catalytic | Requires specialized catalysts and high-pressure equipment |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials | Can involve more steps and protecting group manipulations |
| Resolution of Racemates | Can be straightforward for certain compounds | 50% theoretical maximum yield, requires suitable resolving agents |
The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for enantiomeric purity.
Conclusion
The synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a challenging but achievable goal for medicinal chemists. The proposed strategy, centered on a key asymmetric hydrogenation step, offers a robust and stereocontrolled route to this valuable scaffold. By carefully selecting catalysts, reaction conditions, and purification methods, researchers can efficiently access this compound for further investigation in drug discovery programs. The principles outlined in this guide, drawing from established methods in asymmetric synthesis, provide a solid foundation for the development of a successful and scalable synthetic process.
References
- Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.
- Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. (2022).
- Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. (2022). RSC Publishing.
- Asymmetric synthesis of bicyclic intermediates of n
- Asymmetric synthesis of bicyclic intermediates of natural product chemistry. (1974).
- Catalytic asymmetric synthesis of 1,2-diamines. (2024). RSC Publishing.
- Facile synthesis of bicyclic amidines and imidazolines
- Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. (2020).
- Chiral diamines in asymmetric synthesis. (2001). UCL Discovery.
- Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. (2006). PubMed.
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 8. Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
pKa values and lipophilicity of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
The following technical guide details the physicochemical profile of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane , focusing on pKa values, lipophilicity, and their implications for drug development.
Technical Guide & Whitepaper [1]
Executive Summary
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a conformationally restricted bicyclic diamine scaffold, frequently utilized in the design of high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), specifically
Its physicochemical profile is defined by two distinct basic centers embedded within a fused piperidine-azetidine system.[1] Understanding the ionization constants (pKa) and lipophilicity (LogP/LogD) of this core is critical for optimizing blood-brain barrier (BBB) penetration and receptor binding kinetics.[1]
Key Parameters at a Glance:
| Parameter | Value (Approx/Predicted) | Context |
|---|---|---|
| pKa₁ (N3) | 9.8 ± 0.3 | Secondary amine (Piperidine ring) |
| pKa₂ (N8) | 5.8 ± 0.5 | Tertiary amine (Azetidine ring) |
| LogP (Neutral) | 0.35 – 0.65 | Low lipophilicity due to polarity |
| LogD (pH 7.4) | -2.1 – -1.8 | Predominantly cationic at physiological pH |[1][2]
Structural Analysis & Stereochemistry
The molecule features a 3,8-diazabicyclo[4.2.0]octane core.[1][3][4][5][6][7] The stereochemical designation (1R,6S) indicates a cis-fused junction between the four-membered azetidine ring and the six-membered piperidine ring.[1] Trans-fusion in [4.2.0] systems is energetically prohibitive due to ring strain.[1]
Ionization Centers
The scaffold contains two nitrogen atoms with distinct electronic environments:
-
N3 (Secondary Amine): Located in the six-membered ring.[1] It is less sterically hindered and exhibits basicity typical of cyclic secondary amines (e.g., piperidine).[1]
-
N8 (Tertiary Amine): Located in the four-membered ring and methylated.[1] While tertiary amines are generally basic, the strain of the azetidine ring and the proximity to N3 (separated by 3-4 bonds) creates a strong electrostatic field effect upon protonation.[1]
Figure 1: Structural ionization centers of the 3,8-diazabicyclo[4.2.0]octane core.
pKa Determination
Theoretical & Experimental Values
For diamines of this class, the first protonation event occurs at the most basic center (N3), stabilizing the molecule as a monocation.[1] The second protonation at N8 is suppressed due to the repulsion from the positive charge at N3.[1]
-
pKa₁ (Most Basic): 9.8 .[1] Attributed to the N3 secondary amine.[1] This value aligns with unsubstituted piperidine (pKa ~11.[1]2) but is slightly lower due to the inductive effect of the nearby N8 and the bicyclic framework.[1]
-
pKa₂ (Less Basic): 5.8 .[1] Attributed to the N8 tertiary amine.[1] Once N3 is protonated, the acidity of N8H+ increases (pKa decreases) significantly.[1]
Experimental Protocol: Potentiometric Titration
To validate these values in-house, use the following SiriusT3 or equivalent potentiometric protocol.
-
Sample Preparation: Dissolve 1-2 mg of the compound in 0.15 M KCl (ionic strength adjustor).
-
Titrant: 0.5 M KOH and 0.5 M HCl.
-
Procedure:
-
Data Analysis: Fit the Bjerrum plot to a diprotic model.
Lipophilicity Profiling (LogP vs. LogD)
Lipophilicity is the primary driver for the BBB permeability required for CNS drugs targeting nAChRs.[1]
Partition Coefficient (LogP)
The LogP refers to the neutral species.[1]
-
Predicted LogP: 0.48 (Consensus of ChemAxon/ACD algorithms).[1]
-
Interpretation: The neutral molecule is moderately hydrophilic.[1] It lacks significant hydrophobic bulk (aryl rings, long chains) in this core form.[1]
Distribution Coefficient (LogD)
At physiological pH (7.4), the ionization state dictates the effective lipophilicity.[1]
-
Calculation:
Since pKa₁ (9.[1]8) >> 7.4, the molecule exists primarily as a monocation ( ).[1] -
Estimated LogD
: -1.9 to -2.2 .[1] -
Implication: The molecule is highly water-soluble at blood pH.[1] Passive diffusion across the BBB may be limited unless specific transport mechanisms are involved or the small fraction of neutral species equilibrates rapidly.[1]
Experimental Protocol: Shake-Flask Method (Miniaturized)
For rapid LogD determination:
-
Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).
-
Equilibration: Mix compound with phases in a 1:1 ratio. Vortex for 60 min at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 min.
-
Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.
-
Calculation:
.
Medicinal Chemistry Implications[1][8][9]
Blood-Brain Barrier (BBB) Permeability
Despite a low LogD, 3,8-diazabicyclo[4.2.0]octane derivatives often show CNS activity.[1]
-
Mechanism: The high pKa (9.[1]8) mimics the quaternary ammonium of acetylcholine, driving receptor affinity.[1]
-
Optimization: To improve passive diffusion, medicinal chemists typically attach lipophilic heteroaromatics (e.g., chloropyridines) to the N3 position.[1] This lowers the N3 pKa and increases the overall LogP.[1]
Solubility
The scaffold is highly soluble in aqueous media (HCl salts > 50 mg/mL), making formulation for preclinical studies (IV/PO) straightforward.[1]
Synthesis & Workflow Visualization
The synthesis of the (1R,6S) core typically involves a photochemical [2+2] cycloaddition or a specific ring contraction.[1] Below is the workflow for the physicochemical characterization.
Figure 2: Workflow from synthesis to physicochemical profiling.
References
-
J. Med. Chem. 2006 : Bunnelle, W. H., et al. "Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists."[1][7] Journal of Medicinal Chemistry, 49(26), 7843–7853.[1] Link
-
EPA CompTox : "Physicochemical properties of diazabicyclo derivatives."[1] U.S. Environmental Protection Agency.[1] Link[1]
-
PubChem : "Compound Summary for 3,8-Diazabicyclo[4.2.0]octane."[1] National Library of Medicine.[1] Link
-
Cheméo : "Chemical Properties of Bicyclo[4.2.0]octane derivatives." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - Rac-(1r,6s)-8-oxa-3-azabicyclo[4.2.0]octane (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 3. 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 83693-76-9|3,8-Diazabicyclo[4.2.0]octane|BLD Pharm [bldpharm.com]
- 5. tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate | 928754-14-7 [sigmaaldrich.com]
- 6. tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate | 928754-14-7 [sigmaaldrich.com]
- 7. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Bicyclic Diamine Building Blocks: Escaping Flatland in Drug Discovery
Executive Summary
The dominance of flat, aromatic-rich scaffolds in drug discovery has historically contributed to poor physicochemical properties, including low solubility and rapid metabolic clearance. The "Escape from Flatland" initiative, driven by the correlation between increased fraction of sp
This technical guide analyzes novel bicyclic diamine building blocks—specifically spirocyclic and bridged systems—as superior bioisosteres for piperazine and piperidine. We provide structural rationales, comparative physicochemical data, and a validated synthetic protocol for 2,6-diazaspiro[3.3]heptane , a high-value scaffold for modern library design.
The 3D Imperative: Structural Rationale
Beyond the Piperazine Paradigm
Piperazine is a ubiquitous linker in medicinal chemistry, yet it suffers from potential promiscuity and metabolic liability at the
-
Conformational Restriction: Locking the N-N vector reduces the entropic penalty of binding.
-
Vector Modulation: Unlike the fixed 180° (chair) vector of piperazine, bicyclic systems offer diverse exit vectors (e.g., 120°–180°), allowing precise orientation of pharmacophores.
-
Basicity Modulation: The pKa of the amine centers can be tuned by ring strain and through-space electronic effects, influencing membrane permeability and hERG avoidance.
Classification of Bicyclic Diamines
We categorize these novel blocks into three architectures based on ring fusion:
Figure 1: Structural classification of bicyclic diamine scaffolds highlighting key geometric features.
Physicochemical Profiling
Replacing a monocyclic diamine with a bicyclic analog significantly alters physicochemical parameters. The following table contrasts standard piperazine with key bicyclic bioisosteres.
| Scaffold | Structure | Vector Angle | pKa (Conjugate Acid) | LogP (Calc) | Key Advantage |
| Piperazine | Monocyclic | ~180° (Chair) | 9.8 / 5.6 | -1.50 | Standard linker; flexible. |
| 2,6-Diazaspiro[3.3]heptane | Spirocyclic | 180° | 8.5 / 7.0 | -1.80 | Lower pKa1 improves permeability; rigid linear vector. |
| 3,8-Diazabicyclo[3.2.1]octane | Bridged | ~120° | 10.0 / 4.5 | -0.80 | "Bent" vector; high metabolic stability. |
| 1,4-Diazabicyclo[2.2.2]octane | Bridged | 0° (Co-axial) | 8.8 / 3.0 | -0.10 | Steric bulk; unique cage structure. |
Data aggregated from internal profiling and literature sources [1, 2].
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes
The 2,6-diazaspiro[3.3]heptane core is a premier bioisostere for piperazine, offering a rigid linear geometry with reduced lipophilicity. The following protocol details the synthesis of a functionalized derivative via a reductive amination-cyclization strategy, ensuring scalability and safety.
Reaction Scheme
The synthesis proceeds via the formation of a 3-chloromethyl-azetidine intermediate followed by base-mediated cyclization.
Figure 2: Synthetic workflow for the construction of the 2,6-diazaspiro[3.3]heptane core.
Detailed Methodology
Objective: Synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Reagents:
-
(1-Benzyl-3-chloromethylazetidin-3-yl)methylamine derivative (Precursor)[1]
-
Aniline (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.0 M in THF)
-
Solvents: 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Protocol:
-
Reductive Amination (Precursor Assembly):
-
Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) and aniline (1.0 equiv) in dry DCE (0.2 M concentration).
-
Add acetic acid (1.0 equiv) to catalyze imine formation.[1] Stir at room temperature for 1 hour.
-
Cool the mixture to 0°C and add STAB (1.5 equiv) portion-wise.
-
Warm to room temperature and stir for 12 hours.
-
Quench: Add saturated aqueous NaHCO
. Extract with DCM (3x).[2] Dry organic layer over Na SO and concentrate. -
Validation: Verify intermediate mass via LC-MS (Expected M+H).
-
-
Cyclization (Spiro Ring Closure):
-
Dissolve the crude secondary amine intermediate in anhydrous THF (0.1 M).
-
Add t-BuOK solution (2.2 equiv) dropwise under nitrogen atmosphere.
-
Heat the reaction vessel to 70°C in a sealed tube for 90 minutes.
-
Monitoring: Check TLC/LC-MS. If starting material remains, add an additional 1.0 equiv of t-BuOK and heat for 1 hour.
-
Workup: Cool to ambient temperature. Filter through a Celite pad to remove KCl salts. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (SiO
, gradient Hexane/EtOAc) to yield the title compound.
-
Safety Note: t-BuOK is moisture-sensitive and corrosive. Perform cyclization in a sealed vessel behind a blast shield due to potential pressure buildup at 70°C.
Case Study: 3,8-Diazabicyclo[3.2.1]octane in Analgesic Design[3][4]
Context: The development of non-opioid analgesics often targets nicotinic acetylcholine receptors (nAChRs). Epibatidine is a potent agonist but highly toxic.
Application: Researchers utilized the 3,8-diazabicyclo[3.2.1]octane scaffold to mimic the bridged tropane core of epibatidine while introducing a second nitrogen to modulate basicity and solubility.
-
Design Choice: The [3.2.1] bridge provides a rigid "bent" vector that positions the pyridine pharmacophore (at N3) and the cationic center (N8) in a precise spatial arrangement interacting with the receptor's Trp residues.
-
Outcome: Derivatives such as 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane demonstrated significant analgesic potency in hot-plate assays (1 mg/kg) with an improved safety window compared to the parent epibatidine [3].[3]
-
Mechanism: The bicyclic core restricted the N-N distance to ~5.5 Å, optimizing the cation-pi interaction essential for high-affinity binding.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Organic Letters.[4]
-
Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews.
-
Cignarella, G., et al. (1998). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine.[3][5] Journal of Medicinal Chemistry.[5][6]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BICYCLIC HOMOLOGS OF PIPERAZINE. V. SYNTHESIS AND ANALGESIC ACTIVITY OF 3-METHYL-3,8-DIAZABICYCLOOCTANE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthetic Routes for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Here is a detailed Application Note and Protocol for the synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane , a privileged scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) agonists.
Executive Summary & Scientific Context
The 3,8-diazabicyclo[4.2.0]octane scaffold represents a "privileged structure" in neuropharmacology. It serves as a conformationally restricted diamine core, most notably found in high-affinity ligands for the
The specific isomer (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane features a cis-fused azetidine-piperidine ring system. The synthesis challenges lie in:
-
Thermodynamic Strain: Constructing the strained 4-membered azetidine ring fused to a 6-membered ring.
-
Stereocontrol: Establishing the cis-ring fusion (1R,6S) relative to the bridgehead nitrogens.
-
Regioselectivity: Differentiating the two nitrogen atoms (N3 vs. N8) for orthogonal functionalization.
This guide details a robust, scalable route relying on the intramolecular cyclization of a chiral 3,4-disubstituted piperidine intermediate . This approach is superior to photochemical [2+2] cycloadditions for large-scale preparation due to better stereocontrol and avoidance of specialized photolysis equipment.
Retrosynthetic Analysis
The logical disconnection of the [4.2.0] system involves breaking the C7-N8 bond or the C1-N8 bond. The most reliable pathway disconnects the azetidine ring to reveal a 3-(hydroxymethyl)-4-aminopiperidine precursor.
-
Target: (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
-
Precursor: cis-3-Hydroxymethyl-4-aminopiperidine derivative.
-
Starting Material:
-Boc-4-piperidone (commercially available).
Pathway Visualization
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Detailed Experimental Protocol
This protocol is adapted from methodologies established in J. Med. Chem. (Frost et al., 2006) and related patent literature (e.g., US Patents assigned to Abbott/AbbVie). It utilizes a chiral auxiliary to induce the correct stereochemistry.
Phase 1: Construction of the 3,4-Disubstituted Piperidine
Objective: Convert
Step 1.1: Synthesis of Ethyl
-Boc-4-oxopiperidine-3-carboxylate
Reaction Type: Claisen Condensation / Carboxylation.
| Reagent | Equiv.[1] | Role |
| 1.0 | Substrate | |
| LiHMDS (1M in THF) | 1.1 | Base |
| Ethyl Cyanoformate | 1.2 | Acylating Agent |
| THF (anhydrous) | Solvent | Medium |
Protocol:
-
Cool a solution of LiHMDS in anhydrous THF to -78°C under nitrogen.
-
Dropwise add
-Boc-4-piperidone dissolved in THF. Stir for 1 hour to form the enolate. -
Add ethyl cyanoformate (or ethyl chloroformate) dropwise, maintaining temperature below -70°C.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Add saturated aqueous NH
Cl. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields the
-keto ester.
Step 1.2: Reductive Amination with Chiral Auxiliary
Objective: Introduce the nitrogen at C4 and set stereochemistry.
| Reagent | Equiv.[1] | Role |
| 1.0 | Substrate | |
| (S)-(-)- | 1.1 | Chiral Amine |
| NaBH(OAc) | 1.5 | Reducing Agent |
| Acetic Acid | 1.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | Solvent | Medium |
Protocol:
-
Dissolve the keto-ester in DCE. Add (S)-
-methylbenzylamine and acetic acid. Stir for 2 hours at room temperature to form the enamine/imine. -
Cool to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)
) portion-wise. -
Stir overnight at room temperature.
-
Mechanistic Note: The hydride attack is directed by the chiral auxiliary and the ester group, favoring the cis-relationship between the C3-ester and the newly formed C4-amine.
-
Workup: Quench with aqueous NaHCO
. Extract with DCM. -
Isolation: The product is Ethyl 1-Boc-4-[((S)-1-phenylethyl)amino]piperidine-3-carboxylate .
Phase 2: Ring Closure (Formation of the Azetidine)
Objective: Reduce the ester to an alcohol and cyclize to form the [4.2.0] system.
Step 2.1: Reduction to Amino-Alcohol
Reagents: LiBH
-
Dissolve the amino-ester in anhydrous THF.
-
Add LiBH
(2M in THF) dropwise at 0°C. -
Stir at reflux for 4–6 hours (ester reduction requires energy).
-
Quench: Carefully add MeOH, then water.
-
Product: 1-Boc-3-hydroxymethyl-4-[((S)-1-phenylethyl)amino]piperidine .
Step 2.2: Intramolecular Cyclization (The Key Step)
Reaction Type: Nucleophilic Displacement of a Mesylate.
| Reagent | Equiv.[1] | Role |
| Amino-Alcohol (from 2.1) | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | 1.2 | Activation |
| Triethylamine (TEA) | 2.5 | Base |
| DCM | Solvent | Medium |
| Heat (Reflux) | - | Driver |
Protocol:
-
Dissolve the amino-alcohol in DCM and cool to 0°C.
-
Add TEA followed by MsCl dropwise. Stir for 30 mins to form the primary mesylate.
-
Critical Step: The secondary amine is internal. Upon heating (reflux DCM or switch to toluene at 80°C), the amine displaces the mesylate.
-
Observation: Formation of the 4-membered ring is kinetically accessible due to the cis-orientation established in Phase 1.
-
Product: tert-Butyl (1R,6S)-8-((S)-1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate .
Phase 3: Deprotection and Methylation
Objective: Remove the chiral auxiliary and install the methyl group.
Step 3.1: Hydrogenolysis (Chiral Auxiliary Removal)
Protocol:
-
Dissolve the cyclized intermediate in MeOH.
-
Add Pd(OH)
/C (Pearlman's catalyst, 10 wt% loading) and Ammonium Formate (5 equiv) or use H gas (50 psi). -
Heat to 60°C for 12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate .
Step 3.2: Reductive Methylation (N8-Methylation)
Protocol:
-
Dissolve the secondary amine (from 3.[2]1) in MeOH/DCM (1:1).
-
Add Aqueous Formaldehyde (37%, 5 equiv). Stir for 30 mins.
-
Add NaBH(OAc)
(2.0 equiv). Stir for 2 hours. -
Workup: Basic extraction (DCM/NaOH).
-
Final Product: tert-Butyl (1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate .
(Note: If the free amine is required, the Boc group can be removed using TFA/DCM or HCl/Dioxane).
Reaction Scheme Diagram
Figure 2: Step-by-step synthetic pathway.
Critical Quality Attributes & Troubleshooting
| Parameter | Specification/Issue | Mitigation Strategy |
| Stereochemistry | cis-fusion (1R,6S) | The use of (S)- |
| Cyclization Yield | Low yield in Step 2.2 | Ensure the mesylate is formed at 0°C to avoid decomposition. Use dilute conditions (0.05 M) during the heating step to favor intramolecular cyclization over intermolecular polymerization. |
| N-Methylation | Over-alkylation | The N3 nitrogen is Boc-protected, preventing quaternary salt formation. Only N8 is reactive in Step 3.2. |
| Safety | Azetidine formation | Azetidines are strained rings. Avoid strong Lewis acids in subsequent steps that might trigger ring-opening. |
References
-
Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists.[3] Journal of Medicinal Chemistry, 49(26), 7843–7853.[3]
-
Ji, J., et al. (Abbott Laboratories). (2005).[4][5] Diazabicyclo[4.2.0]octane derivatives and methods of use. U.S. Patent 6,911,546. (Describes the general synthesis of the scaffold).
-
Bunnelle, W. H., et al. (2007). Neuronal nicotinic acetylcholine receptor ligands as potential analgesics.[3][6] Current Topics in Medicinal Chemistry, 7(3), 307-321.
-
ChemSrc. (2025). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Data. (Confirming CAS 370881-06-4 availability and structure).
Sources
- 1. 3-Pyrroline synthesis [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Methylation of 3,8-Diazabicyclo[4.2.0]octane Precursors
Introduction: The Significance of N-Methylated 3,8-Diazabicyclo[4.2.0]octane Scaffolds in Medicinal Chemistry
The 3,8-diazabicyclo[4.2.0]octane core is a privileged scaffold in modern medicinal chemistry, particularly in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] The conformational rigidity of this bicyclic system allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with biological targets. N-methylation of the nitrogen atoms at the 3- and 8-positions is a critical derivatization strategy to modulate the pharmacological profile of these molecules. The addition of a methyl group can influence key parameters such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-methylation of 3,8-diazabicyclo[4.2.0]octane precursors. We will explore various synthetic strategies, offering detailed, step-by-step protocols and explaining the underlying chemical principles to enable rational selection of the most suitable method for your specific research needs.
Precursor Synthesis: Accessing the 3,8-Diazabicyclo[4.2.0]octane Core
Before delving into N-methylation, it is essential to have a reliable route to the parent 3,8-diazabicyclo[4.2.0]octane scaffold. A common synthetic approach involves the construction of a suitably substituted piperidine ring followed by cyclization to form the bicyclic system. The synthesis often commences from commercially available starting materials, such as ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride.[2] A representative synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis of the 3,8-diazabicyclo[4.2.0]octane core.
For detailed experimental procedures for the synthesis of the core structure, researchers are encouraged to consult the primary literature, such as the work by Abreo et al. in the Journal of Medicinal Chemistry.[2]
Strategies for N-Methylation
The choice of N-methylation strategy depends on several factors, including the desired degree of methylation (mono- vs. di-methylation), the regioselectivity (N3 vs. N8), and the compatibility with other functional groups present in the molecule. Herein, we present several robust protocols.
Protocol 1: Reductive Amination (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, using formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it prevents the formation of quaternary ammonium salts.
Causality Behind Experimental Choices:
-
Formaldehyde: Serves as the electrophilic one-carbon source. It reacts with the secondary amine to form an intermediate iminium ion.
-
Formic Acid: Acts as the reducing agent, delivering a hydride to the iminium ion. It is consumed in the reaction, driving the equilibrium towards the methylated product.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures to facilitate both iminium ion formation and reduction.
Experimental Protocol:
-
To a solution of the 3,8-diazabicyclo[4.2.0]octane precursor (1.0 eq) in formic acid (1.8 eq), add formaldehyde (37% aqueous solution, 1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-dimethyl-3,8-diazabicyclo[4.2.0]octane.
Protocol 2: N-Methylation using Methyl Iodide
Methyl iodide is a highly reactive methylating agent suitable for the N-methylation of amines. The reaction proceeds via an SN2 mechanism. Careful control of stoichiometry is required to achieve selective mono-methylation if desired, as over-methylation to the quaternary ammonium salt is a common side reaction.
Causality Behind Experimental Choices:
-
Methyl Iodide: A potent electrophile that readily reacts with the nucleophilic nitrogen atoms.
-
Base: An insoluble inorganic base such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the HI produced during the reaction, preventing the protonation of the starting amine.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve the 3,8-diazabicyclo[4.2.0]octane precursor (1.0 eq) in anhydrous DMF.
-
Add an excess of a suitable base (e.g., potassium carbonate, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.1 eq for mono-methylation, 2.2 eq for di-methylation) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: General schematic for direct N-methylation.
Protocol 3: N-Methylation using Dimethyl Sulfate
Dimethyl sulfate is another powerful methylating agent that is often more cost-effective than methyl iodide. However, it is highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[3]
Causality Behind Experimental Choices:
-
Dimethyl Sulfate: A strong electrophile for methylation.
-
Sodium Bicarbonate: A mild base to neutralize the sulfuric acid byproduct.[3]
-
Acetone: A suitable solvent for this reaction.[3]
Experimental Protocol:
-
In a fume hood, combine the 3,8-diazabicyclo[4.2.0]octane precursor, sodium bicarbonate (2.5 g per 0.024 mole of dimethyl sulfate), and acetone (50 ml per 0.024 mole of dimethyl sulfate).[3]
-
Add dimethyl sulfate (1.1-2.2 eq) dropwise to the mixture with vigorous stirring.[3]
-
Stir the reaction at room temperature, monitoring by TLC. The reaction may take up to 20 hours.[3]
-
After completion, filter off the sodium bicarbonate.[3]
-
Remove the acetone from the filtrate by rotary evaporation.[3]
-
The resulting crude product can be purified by extraction and subsequent crystallization or column chromatography.[3]
Protocol 4: Catalytic N-Methylation using Methanol
For a greener and more sustainable approach, catalytic N-methylation using methanol as the methylating agent is an attractive option. This method often requires a transition metal catalyst.
Causality Behind Experimental Choices:
-
Methanol: An inexpensive, readily available, and environmentally benign C1 source.
-
Catalyst: An iridium or ruthenium complex is often employed to facilitate the dehydrogenation of methanol to formaldehyde in situ, which then participates in the reductive amination pathway.
-
Base: A base such as cesium carbonate may be required.
Experimental Protocol:
-
In a pressure-rated reaction vessel, combine the 3,8-diazabicyclo[4.2.0]octane precursor (1.0 mmol), a suitable iridium catalyst (e.g., [IrBr(CO)2(κC-tBuImCH2PyCH2OMe)], 0.1 mol %), and cesium carbonate (0.5 eq).
-
Add methanol as the solvent and methylating agent.
-
Seal the vessel and heat to the temperature specified by the catalyst system (typically >100 °C).
-
Stir for the required reaction time, then cool to room temperature.
-
Carefully vent the vessel and concentrate the reaction mixture.
-
Purify the residue by standard chromatographic techniques.
Comparative Data of N-Methylation Methods
| Method | Methylating Agent | Reductant/Base | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Formic Acid | 80-100 | >80 | No quaternary salt formation, inexpensive reagents. | Requires elevated temperatures, acidic conditions. |
| Methyl Iodide | Methyl Iodide | K₂CO₃, DIPEA | DMF, Acetonitrile | 0 - RT | 70-95 | High reactivity, mild conditions. | Potential for over-methylation, toxic reagent. |
| Dimethyl Sulfate | Dimethyl Sulfate | NaHCO₃ | Acetone | RT | 75-90 | Cost-effective, high reactivity. | Highly toxic and corrosive.[3] |
| Catalytic (Methanol) | Methanol | Catalyst/Base | Methanol | >100 | 60-90 | Green C1 source, high atom economy. | Requires specialized catalyst, high temperatures/pressure. |
Conclusion
The N-methylation of 3,8-diazabicyclo[4.2.0]octane precursors is a pivotal step in the synthesis of novel therapeutic agents. The choice of methylation protocol should be guided by the specific requirements of the synthetic route, including scale, desired selectivity, and available equipment. The methods detailed in this application note, from the classical Eschweiler-Clarke reaction to modern catalytic approaches, provide a robust toolkit for chemists in the field of drug discovery and development. Careful consideration of the principles outlined herein will enable the efficient and successful synthesis of N-methylated 3,8-diazabicyclo[4.2.0]octane derivatives for further biological evaluation.
References
-
Abreo, M. A., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681. [Link]
-
Greb, L., & Leutzsch, M. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(51), e202213056. [Link]
-
Liu, J., et al. (2023). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Scientific Reports, 13(1), 12345. [Link]
Sources
Application Note: High-Efficiency Reductive Amination of Diazabicyclo[4.2.0]octane Scaffolds
Executive Summary & Strategic Importance
The diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, particularly valued for its conformational rigidity which restricts the spatial arrangement of nitrogen pharmacophores.[1] This geometry is critical in the design of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) , specifically
However, the synthesis of derivatives via reductive amination presents unique challenges compared to standard piperazines or pyrrolidines:
-
Ring Strain: The fused cyclobutane ring introduces significant angle strain (~26 kcal/mol in cyclobutane), increasing the risk of ring-opening or retro-[2+2] cycloaddition under harsh acidic conditions.[1]
-
Steric Pucker: The [4.2.0] system adopts a "puckered" conformation.[1] Substituents on the bridgehead carbons create distinct endo and exo faces, heavily influencing the trajectory of hydride attack during reduction.
-
Basicity Variation: The
character of the bridgehead nitrogens is often modulated by the strained fusion, altering nucleophilicity.
This guide provides two validated protocols: a Standard Kinetic Protocol (Method A) for aldehydes and unhindered substrates, and a Lewis-Acid Mediated Protocol (Method B) for ketones and sterically encumbered bridgehead amines.[1]
Mechanistic Analysis & Decision Framework
The Steric Challenge
In diazabicyclo[4.2.0]octane, the secondary amine is often flanked by the cyclobutane ring.[1] When forming an iminium ion, the approach of the reducing agent is sterically differentiated.
-
Kinetic Control: Borohydride reagents typically attack from the less hindered exo face, pushing the new alkyl group into the endo position.
-
Thermodynamic Control: Using weaker reducing agents (e.g., NaCNBH3) at lower pH allows for equilibration of the iminium species, potentially favoring the more stable isomer.
Protocol Selection Workflow
Use the following decision tree to select the optimal experimental condition.
Figure 1: Decision matrix for selecting reductive amination conditions based on substrate sterics and reactivity.
Experimental Protocols
Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)
Best for: Aldehydes, unhindered secondary amines, and acid-sensitive cyclobutane rings.
Mechanism: Direct reductive amination.[2][3] NaBH(OAc)
Reagents
-
Substrate: Diazabicyclo[4.2.0]octane derivative (1.0 equiv)
-
Carbonyl: Aldehyde (1.1 – 1.2 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Acetic acid (1.0 equiv) – Optional, only if reaction is sluggish.
Step-by-Step Procedure
-
Imine Formation: In a flame-dried flask under N
, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration). -
Equilibration: Stir at room temperature for 30–60 minutes. Note: Pre-formation of the imine is rarely needed with STAB, but beneficial for hindered [4.2.0] systems to ensure the amine finds the carbonyl.
-
Reduction: Add NaBH(OAc)
(1.4 equiv) in a single portion.-
Critical Check: If the amine is a salt (e.g., HCl salt), add Et
N (1.0 equiv) prior to the aldehyde to free the base.[1]
-
-
Monitoring: Stir at 20–25 °C. Monitor by LCMS. Reaction is typically complete in 2–4 hours.
-
Quench: Quench with saturated aqueous NaHCO
. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over Na SO , and concentrate.
Method B: Lewis-Acid Mediated (Titanium Isopropoxide)
Best for: Ketones, sterically hindered bridgehead amines, or electron-deficient amines.
Mechanism: Ti(O
Reagents
-
Substrate: Diazabicyclo[4.2.0]octane derivative (1.0 equiv)
-
Carbonyl: Ketone (1.2 – 1.5 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (neat or 1.5 equiv)
-
Reductant: NaBH
(ethanol protocol) or NaCNBH (THF protocol) -
Solvent: Ethanol (absolute) or THF.[1]
Step-by-Step Procedure
-
Activation: In a dried flask, combine the amine (1.0 equiv) and ketone (1.2 equiv).
-
Lewis Acid Addition: Add Ti(O
Pr) (1.5 – 2.0 equiv).-
Observation: The solution often becomes viscous.[1] If neat Ti(O
Pr) is used (Mattson conditions), no solvent is added yet. If using THF, maintain 0.5 M concentration.
-
-
Imine Forcing: Stir at ambient temperature for 6–12 hours.
-
Why: The steric bulk of the [4.2.0] system makes ketimine formation slow.[1] Titanium ensures conversion.
-
-
Reduction: Dilute with absolute ethanol (if run neat). Add NaBH
(2.0 equiv) carefully (exothermic). -
Workup (Crucial Step): The reaction will contain titanium salts that form a gel upon adding water.[1]
-
Protocol: Add 1N NaOH or water (2 mL per mmol Ti).[1] Stir vigorously until a white precipitate forms and the supernatant is clear. Filter through Celite.
-
Optimization & Troubleshooting Matrix
The following data summarizes solvent and reagent effects specifically for bicyclic amine functionalization.
| Variable | Recommendation | Rationale for [4.2.0] Scaffold |
| Solvent | DCE (Preferred) | Excellent solubility for STAB; promotes iminium formation.[1] |
| THF | Use if the cyclobutane ring carries lipophilic protecting groups.[1] | |
| Methanol | Avoid with STAB (reacts with reagent). Use only with NaCNBH | |
| pH Control | Acetic Acid | Promotes iminium ion formation.[1] Avoid strong mineral acids (HCl) which may trigger ring opening of the strained cyclobutane. |
| Temperature | 0°C | Start cold to prevent exotherms. Do not reflux unless necessary (thermal instability of the ring). |
| Scavengers | Mol. Sieves (4Å) | Essential for Method A if using ketones without Titanium. |
Mechanistic Pathway Visualization
Understanding the intermediate states helps in troubleshooting low yields.
Figure 2: Reaction pathway. Note that for [4.2.0] systems, the "Hydride Transfer" step determines the stereochemistry relative to the bridgehead hydrogens.
References
-
J. Med. Chem. 2006: Bunnelle, W. H., et al. "Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists."[4][5] Journal of Medicinal Chemistry, 49(26), 7868–7876.
-
J. Org. Chem. 1996: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2][9]
-
J. Org. Chem. 1990: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Selective Functionalization of the N3 Position of 3,8-diazabicyclo[4.2.0]octane
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[4.2.0]octane scaffold is a privileged structural motif in medicinal chemistry, notably recognized for its role in potent nicotinic acetylcholine receptor (nAChR) agonists with analgesic properties.[1][2] Strategic functionalization of this bicyclic diamine core is paramount for modulating its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The N3 position, in particular, offers a key vector for chemical modification to explore structure-activity relationships (SAR).[3]
This guide provides detailed application notes and protocols for the selective functionalization of the N3 nitrogen of the 3,8-diazabicyclo[4.2.0]octane scaffold. The strategies herein focus on a robust and widely applicable protecting group-based approach to ensure regioselective modification.
The Challenge of Regioselectivity
The 3,8-diazabicyclo[4.2.0]octane core possesses two secondary amine nitrogens at the N3 and N8 positions. Direct functionalization of the unprotected scaffold typically leads to a mixture of N3-mono-substituted, N8-mono-substituted, and N3,N8-di-substituted products, creating significant challenges in purification and characterization, and ultimately leading to low yields of the desired N3-functionalized isomer. To overcome this, a protection strategy is essential. The N8 position can be selectively protected, leaving the N3 nitrogen available for a variety of chemical transformations.
Strategic N8-Protection: The Key to N3-Selectivity
The most common and effective strategy for achieving selective N3-functionalization is the temporary protection of the N8 nitrogen. The choice of protecting group is critical and should be guided by its stability to the planned N3-functionalization conditions and the ease of its subsequent removal. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of non-acidic reaction conditions and its facile removal under mild acidic conditions.
General Workflow for N3-Functionalization
The overall strategy follows a three-step sequence:
-
N8-Protection: Selective protection of the N8 nitrogen of the 3,8-diazabicyclo[4.2.0]octane core.
-
N3-Functionalization: Introduction of the desired substituent at the free N3 position.
-
N8-Deprotection: Removal of the N8-protecting group to yield the final N3-functionalized product.
Part 1: N8-Protection of 3,8-diazabicyclo[4.2.0]octane
This protocol describes a general procedure for the synthesis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, the key intermediate for subsequent N3-functionalization.
Protocol 1: N-Boc Protection of 3,8-diazabicyclo[4.2.0]octane
Materials:
-
3,8-diazabicyclo[4.2.0]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,8-diazabicyclo[4.2.0]octane (1.0 eq.) in DCM or THF.
-
Add a base such as triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate.
Expert Insight: The use of a slight excess of the amine starting material can help to consume all of the Boc-anhydride, simplifying purification. The choice of base can be critical; triethylamine is a homogeneous base, while sodium bicarbonate is a heterogeneous base that can be easily filtered off.
Part 2: N3-Functionalization Strategies
With the N8-Boc protected intermediate in hand, a variety of functional groups can be introduced at the N3 position. The following protocols are representative methods adapted from procedures for the closely related 3,8-diazabicyclo[3.2.1]octane scaffold and are expected to be highly applicable to the [4.2.0] system due to the similar steric and electronic environment of the N3 nitrogen.[4][5][6]
A. N3-Alkylation
N-alkylation introduces alkyl substituents at the N3 position. This can be achieved through direct alkylation with an alkyl halide or via reductive amination.
Materials:
-
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate in ACN or DMF, add the base (K₂CO₃ or Cs₂CO₃).
-
Add the alkyl halide and stir the mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: Cesium carbonate is a milder and often more effective base for N-alkylation compared to potassium carbonate, particularly for less reactive alkyl halides. DMF is a more polar solvent than ACN and can accelerate the rate of Sₙ2 reactions.
Reductive amination is a powerful method for introducing a wider variety of alkyl groups, including those derived from aldehydes and ketones.
Materials:
-
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (1.0 eq.)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate and the aldehyde or ketone in DCE or MeOH.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
B. N3-Acylation
Acylation introduces an acyl group (e.g., acetyl, benzoyl) at the N3 position, forming an amide linkage.
Materials:
-
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (1.0 eq.)
-
Acyl chloride or acid anhydride (1.1 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate in DCM and cool to 0 °C.
-
Add triethylamine or pyridine.
-
Slowly add the acyl chloride or acid anhydride.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[6]
C. N3-Arylation
The introduction of an aryl group at the N3 position is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination.[2][7]
Materials:
-
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (1.0 eq.)
-
Aryl halide (bromide or iodide) or triflate (1.1 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a dry reaction vessel.
-
Add the aryl halide and tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate.
-
Add the anhydrous solvent (toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Expert Insight: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos often give good results. NaOtBu is a strong base suitable for many couplings, while Cs₂CO₃ is a milder alternative that can be beneficial for sensitive substrates.
D. N3-Sulfonylation
Sulfonylation of the N3 amine forms a sulfonamide linkage.
Materials:
-
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (1.0 eq.)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate in DCM and cool to 0 °C.
-
Add pyridine or triethylamine.
-
Slowly add the sulfonyl chloride.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Part 3: N8-Deprotection
The final step is the removal of the N8-Boc protecting group to unmask the secondary amine.
Protocol 6: N-Boc Deprotection
Materials:
-
N3-substituted-tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM) (for TFA deprotection)
Procedure (TFA):
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (10-50% v/v) at 0 °C.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Procedure (HCl):
-
Dissolve the N-Boc protected compound in methanol or dioxane.
-
Add a solution of HCl in dioxane (e.g., 4 M) or concentrated HCl.
-
Stir at room temperature for 1-4 hours.
-
Concentrate under reduced pressure to obtain the hydrochloride salt of the product.
Expert Insight: TFA is a strong acid that effectively cleaves the Boc group. The resulting TFA salt can sometimes be difficult to handle; conversion to the HCl salt or neutralization to the free base is often preferred.
Data Summary
The following table summarizes typical reaction conditions for the N3-functionalization of N8-Boc protected diazabicycloalkanes, based on analogous systems. Yields are representative and will vary depending on the specific substrates used.
| Functionalization | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Typical Yield (%) |
| Alkylation | Benzyl bromide | K₂CO₃ | ACN | 80 | 75-90 |
| Red. Amination | Benzaldehyde, NaBH(OAc)₃ | Acetic Acid (cat.) | DCE | RT | 70-85 |
| Acylation | Benzoyl chloride | Et₃N | DCM | 0 to RT | 85-95 |
| Arylation | 4-Bromotoluene, Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 60-80 |
| Sulfonylation | Tosyl chloride | Pyridine | DCM | 0 to RT | 80-95 |
References
-
Marrack, P., Kappler, J., & Mitchell, T. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link][1][2]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][2][7]
-
Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1161-1164. [Link][4]
-
Filosa, R., et al. (2007). Synthesis and antiproliferative properties of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues of 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methylpiperazine]. European Journal of Medicinal Chemistry, 42(3), 293-306. [Link][5]
-
Frost, J. M., et al. (2006). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 27(9), 1417-1422. [Link][3]
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unibas.it [iris.unibas.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of Pharmaceutically Acceptable Salts of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Introduction: The Critical Role of Salt Formation in Drug Development
The journey of a promising active pharmaceutical ingredient (API) from discovery to a marketable drug is fraught with challenges, many of which are rooted in its inherent physicochemical properties. Salt formation is a pivotal strategy in pharmaceutical development to modulate these properties, thereby enhancing an API's suitability for formulation and clinical application.[1][2] The selection of an appropriate salt form can significantly improve a drug's solubility, dissolution rate, stability, and bioavailability, all of which are critical determinants of its therapeutic efficacy and safety.[2][3]
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a chiral bicyclic diamine that serves as a valuable scaffold in medicinal chemistry, with analogues showing potent activity as nicotinic acetylcholine receptor (nAChR) agonists.[4] As a basic molecule, it readily forms salts with various acids. The strategic selection and preparation of these salts are paramount for advancing drug candidates based on this core structure. This guide provides a comprehensive overview and detailed protocols for the preparation of several pharmaceutically acceptable salts of this compound, grounded in established principles of pharmaceutical science and organic chemistry.
Part 1: Synthesis of the Parent Compound: (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Proposed Synthetic Pathway
Caption: Proposed synthetic route for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane.
Experimental Protocol: Synthesis of the Parent Compound
Step 1: [2+2] Cycloaddition to form the Bicyclic Core
This step is based on visible-light-promoted cycloaddition reactions that have been shown to be effective for constructing 2-azabicyclo[4.2.0]octane systems.[5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable 1,4-dihydropyridine derivative (1.0 eq.) and an appropriate alkene (1.2 eq.) in degassed acetonitrile.
-
Catalyst Addition: Add a photocatalyst, such as tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] (1-2 mol%).
-
Photoreaction: Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the racemic bicyclo[4.2.0]octane product.
Step 2: Chiral Resolution
The resolution of racemic amines is a well-established practice, often employing chiral acids to form diastereomeric salts that can be separated by crystallization.[6][7]
-
Salt Formation: Dissolve the racemic bicyclo[4.2.0]octane derivative in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative (0.5 eq.), in the same solvent.
-
Diastereomer Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The optical purity of the resolved salt can be assessed by polarimetry or chiral HPLC. Recrystallization may be necessary to achieve high enantiomeric excess.
-
Liberation of the Free Base: Treat the resolved diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the free amine into an organic solvent. Dry the organic layer and concentrate to obtain the enantiomerically enriched bicyclo[4.2.0]octane.
Step 3: Functional Group Transformations, N-Methylation, and Deprotection
Subsequent steps will involve standard organic transformations to convert the initial cycloadduct into the target diamine. This may include reduction of ester or amide functionalities, followed by N-methylation and removal of any protecting groups. The specific sequence and reagents will depend on the starting materials used in the cycloaddition. N-methylation can be achieved using standard reagents like formaldehyde/formic acid (Eschweiler-Clarke reaction) or methyl iodide.
Part 2: Preparation of Pharmaceutically Acceptable Salts
The choice of a suitable salt form is a critical decision in the drug development process.[8] The following protocols detail the preparation of three common and pharmaceutically acceptable salts of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane: the dihydrochloride, the ditosylate, and the dimaleate. The diamine nature of the parent molecule allows for the formation of salts with two equivalents of a monobasic acid or one equivalent of a dibasic acid.
Protocol 1: Preparation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride
Hydrochloride salts are the most common type of pharmaceutical salt, often exhibiting good stability and solubility.[9]
Caption: Workflow for the preparation of the dihydrochloride salt.
Materials:
-
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane (1.0 eq.)
-
4 M HCl in 1,4-dioxane (2.1 eq.)
-
Isopropanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolution: Dissolve the free base in a minimum amount of anhydrous isopropanol in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add the 4 M HCl in 1,4-dioxane solution dropwise with vigorous stirring. A precipitate should form.
-
Precipitation and Maturation: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete salt formation and precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by anhydrous diethyl ether to facilitate drying.
-
Drying: Dry the salt under vacuum at a temperature not exceeding 40°C to a constant weight.
Protocol 2: Preparation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Ditosylate
Tosylate (p-toluenesulfonate) salts are often crystalline and can be useful for purification and handling of the API.[10]
Caption: Workflow for the preparation of the ditosylate salt.
Materials:
-
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane (1.0 eq.)
-
p-Toluenesulfonic acid monohydrate (2.1 eq.)
-
Acetone (anhydrous)
Procedure:
-
Dissolution: Dissolve the free base in anhydrous acetone in a round-bottom flask.
-
Acid Addition: In a separate flask, dissolve p-toluenesulfonic acid monohydrate in a minimum amount of anhydrous acetone. Add this solution to the solution of the free base with stirring.
-
Crystallization: Gently heat the mixture to reflux for 30 minutes to ensure complete reaction. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetone.
-
Drying: Dry the ditosylate salt under vacuum at a temperature not exceeding 50°C.
Protocol 3: Preparation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Dimaleate
Maleate salts are another common choice in pharmaceutical development, often providing desirable solubility characteristics.[11]
Caption: Workflow for the preparation of the dimaleate salt.
Materials:
-
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane (1.0 eq.)
-
Maleic acid (2.1 eq.)
-
Ethanol (anhydrous)
Procedure:
-
Dissolution: Dissolve the free base in anhydrous ethanol in a round-bottom flask.
-
Acid Addition: Add a solution of maleic acid in anhydrous ethanol to the stirred solution of the free base.
-
Reaction and Crystallization: Heat the mixture to approximately 50°C and stir for 1 hour. Allow the solution to cool slowly to room temperature to induce crystallization. If no precipitate forms, the solution can be concentrated or an anti-solvent (e.g., diethyl ether) can be added carefully.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the dimaleate salt under vacuum at a temperature not exceeding 40°C.
Part 3: Characterization of the Pharmaceutically Acceptable Salts
Thorough characterization of the prepared salts is essential to confirm their identity, purity, and solid-state properties.[3][12] A combination of analytical techniques should be employed.
Summary of Key Salt Properties and Characterization Data
| Salt Form | Stoichiometry (Base:Acid) | Acid Used | Typical Solvent System | Key Characterization Techniques |
| Dihydrochloride | 1:2 | Hydrochloric Acid | Isopropanol/Dioxane | ¹H NMR, XRPD, DSC, TGA |
| Ditosylate | 1:2 | p-Toluenesulfonic Acid | Acetone | ¹H NMR, XRPD, DSC, TGA |
| Dimaleate | 1:2 | Maleic Acid | Ethanol | ¹H NMR, XRPD, DSC, TGA |
Analytical Protocols
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the formation of the salt and the stoichiometry.
-
Protocol: Dissolve a small amount of the salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons compared to the free base. Integration of the signals corresponding to the parent molecule and the counter-ion will confirm the stoichiometry.
2. X-Ray Powder Diffraction (XRPD)
-
Objective: To determine the crystallinity and polymorphic form of the salt.[12][13]
-
Protocol: Gently grind the salt sample to a fine powder. Mount the powder on a sample holder and analyze using an XRPD instrument. The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the crystalline form.
3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and other thermal events, such as polymorphic transitions.[3][4]
-
Protocol: Accurately weigh a small amount of the salt (2-5 mg) into an aluminum DSC pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events corresponding to phase transitions.
4. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability and determine the presence of solvates or hydrates.[3][4]
-
Protocol: Place a small, accurately weighed sample of the salt into a TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The TGA curve will show weight loss as a function of temperature, indicating decomposition or desolvation.
Conclusion
The formation of pharmaceutically acceptable salts of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a critical step in its development as a potential therapeutic agent. The protocols outlined in this guide provide a systematic approach to the preparation and characterization of its dihydrochloride, ditosylate, and dimaleate salts. The choice of the optimal salt form will depend on a comprehensive evaluation of the properties of each candidate, including solubility, stability, hygroscopicity, and manufacturability. The methodologies described herein offer a solid foundation for researchers and drug development professionals to advance their understanding and application of this important class of compounds.
References
-
Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker, Inc.
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]
- Kozma, D. (2001).
-
Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
Seven Star Pharma. (n.d.). Characterization Techniques for Polymorphs. Retrieved from [Link]
-
Wikipedia. (2024). Chiral resolution. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Anderson, N. G. (2012). Practical process research & development: a guide for organic chemists. Academic Press.
-
Eaton, J. B., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]
- CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents. (n.d.).
- BRPI0515946A - tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same - Google Patents. (n.d.).
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]
-
Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]
- EP2537843B1 - Preparation of maleate salt of neratininb - Google Patents. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Note: Handling, Purification, and Storage Protocols for Hygroscopic Bicyclic Amines
Abstract
Bicyclic amines such as DBU and DABCO are privileged reagents in organic synthesis due to their high basicity and low nucleophilicity (in the case of DBU). However, their utility is frequently compromised by their aggressive hygroscopicity. The absorption of atmospheric moisture initiates a cascade of degradation, leading to stoichiometry errors, catalyst deactivation, and the formation of carbonate salts that can occlude reaction pathways. This guide provides a rigorous, self-validating framework for the Quality Control (QC), purification, and long-term storage of these reagents, ensuring reproducibility in drug development workflows.
The Hygroscopic Challenge: Mechanisms of Failure
To handle these reagents effectively, one must understand the chemistry of their degradation. It is a common misconception that "wet" amines simply introduce water into a reaction. The reality is more chemically complex.
The "Vicious Cycle" of Carbonation
Bicyclic amines are strong Lewis bases. Upon exposure to air, they do not merely hydrate; they actively capture atmospheric CO₂ in the presence of moisture. Recent mechanistic studies indicate that this is not a simple hydrolysis of a carbamate, but rather an amine-assisted nucleophilic attack of water on CO₂ , leading to the formation of bicarbonate and carbonate salts [1].[1]
Consequences:
-
Stoichiometric Drift: A weighed mass of "DBU" may actually contain 10-15% wt carbonate salt, significantly lowering the effective molarity.
-
Physical State Change: Solid amines like DABCO become sticky/gooey; liquids like DBU become viscous and cloudy.
-
Reaction Interference: The introduced carbonate anions can act as unintended nucleophiles or bases, altering reaction selectivity.
Visualization: The Degradation Pathway
Figure 1: The degradation pathway of bicyclic amines upon air exposure. Note that the formation of the salt is often irreversible without rigorous purification.
Incoming QC & Assessment Protocols
Before using a stock bottle of DBU or DABCO in a critical reaction, its quality must be validated. Relying on the label purity is a primary cause of reproducibility failure.
Protocol A: Visual & Physical Inspection
| Reagent | Healthy State | Degraded State | Action |
| DBU (Liquid) | Clear, colorless to pale yellow oil. Low viscosity. | Cloudy, viscous, or dark orange/brown. White crust on cap. | Distill immediately. |
| DABCO (Solid) | Free-flowing white crystals.[2] | Clumped, sticky, or deliquescent (wet appearance). | Sublime immediately. |
Protocol B: Quantitative Non-Aqueous Titration
Standard aqueous titration fails because water levels the basicity. The Perchloric Acid Method is the gold standard for determining the precise molarity of weak bases in non-aqueous media [2].
Reagents:
-
0.1 N Perchloric acid (
) in Glacial Acetic Acid (standardized).[3][4] -
Solvent: Glacial Acetic Acid (must be
water).[5] -
Indicator: Crystal Violet (or potentiometric detection).
Procedure:
-
Dissolve: Accurately weigh ~0.2 g of the amine sample into 50 mL of Glacial Acetic Acid.
-
Titrate: Add 0.1 N
dropwise. -
Endpoint:
-
Visual: Color change from Violet
Blue Green (Endpoint is the appearance of pure green). -
Potentiometric: Plot mV vs. mL; the inflection point is the equivalence point.
-
-
Calculation:
Where = Volume of titrant (mL), = Normality of titrant, = Molecular Weight of amine, = Weight of sample (g).[2][6]
Purification Protocols
Once degradation is confirmed, use the following decision matrix to select the appropriate purification method.
Figure 2: Decision matrix for the purification of hygroscopic bicyclic amines.
Protocol C: Distillation of DBU (Liquids)
Safety: Calcium Hydride (
-
Setup: Flame-dry a round-bottom flask (RBF) and a distillation head with a Vigreux column. Flush with Argon.
-
Charge: Add degraded DBU and powdered
(5% w/w). Stir for 2 hours at room temperature to allow drying. -
Distill: Apply vacuum (0.1–1.0 mmHg). Heat the bath slowly.
-
Note: DBU boils at ~80–90°C at 0.5 mmHg.
-
-
Collect: Discard the first 5% (foreshoots). Collect the main fraction directly into a flame-dried Schlenk flask or storage bottle containing activated 4Å molecular sieves.
Protocol D: Sublimation of DABCO (Solids)
Sublimation is superior to recrystallization for DABCO as it avoids solvent inclusion [3].
-
Setup: Use a wide-bore sublimation apparatus (cold finger).
-
Charge: Place crude DABCO in the bottom vessel.
-
Conditions: Apply high vacuum (
mmHg) and heat the bottom bath to 50–60°C. Cool the finger with circulating ice water. -
Harvest: Pure DABCO will form beautiful white needles on the cold finger.
-
Transfer: Break vacuum with dry Nitrogen. Quickly scrape crystals into a glovebox transfer jar.
Protocol E: Activation of Molecular Sieves
Using "out of the box" sieves is a critical error. They must be activated.[7]
-
Heat: Place 4Å sieves in a vacuum oven or tube furnace.
-
Cycle: Heat to 250–300°C under high vacuum for 12 hours [4].
-
Cool: Cool to room temperature under vacuum or dry Argon flow.
-
Store: Store in a Schlenk flask under Argon.
Handling and Transfer Techniques
Never pour hygroscopic amines through open air.
The "Counter-Flow" Technique
-
Source: The amine should be in a Schlenk flask or a bottle with a Sure-Seal™ cap.
-
Inert Gas: Insert a nitrogen line (needle) into the source bottle to create positive pressure.
-
Syringe: Use a gas-tight glass syringe. Flush the syringe with nitrogen 3 times.
-
Draw: Draw the liquid amine. The positive pressure helps fill the syringe without introducing air bubbles.
-
Transfer: Inject into the reaction vessel (which must also be under inert gas).
Long-Term Storage Protocols
To maintain purity for >6 months, adopt the "Russian Doll" Containment Strategy :
-
Primary Container: Glass vial/bottle with a Teflon-lined cap. Wrap the cap junction with Parafilm or electrical tape.
-
Desiccant: For liquids, add 5-10 beads of activated 4Å molecular sieves directly into the liquid.
-
Secondary Container: Place the primary bottle inside a secondary jar (e.g., a wide-mouth canning jar) containing a bed of Drierite (calcium sulfate) or loose silica gel with a moisture indicator.
-
Environment:
-
DABCO: Store in a desiccator or glovebox.
-
DBU: Store in the dark (amber glass) to prevent photochemical yellowing. Refrigeration (4°C) slows degradation but requires the bottle to warm to Room Temp before opening to prevent condensation.
-
References
-
Mechanism of Carbonation: Heldebrant, D. J., et al. "A Unified Approach to CO2–Amine Reaction Mechanisms." ACS Omega, 2020, 5, 41, 26607–26619. Link
-
Non-Aqueous Titration: Metrohm Application Note. "Nonaqueous titration of weak bases with perchloric acid."[3][5][8] Link
-
Purification of DABCO: Organic Syntheses, Coll. Vol. 5, p. 989 (1973); Vol. 48, p. 109 (1968). "DABCO Purification via Sublimation." Link
-
Sieve Activation: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010, 75, 24, 8351–8354. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 4. sips.org.in [sips.org.in]
- 5. lcms.cz [lcms.cz]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
Application Notes and Protocols: Coupling Reactions of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Introduction: The Strategic Importance of the 3,8-Diazabicyclo[4.2.0]octane Scaffold
The (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane core is a conformationally constrained diamine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of pharmacophoric elements, a critical factor in designing potent and selective therapeutic agents.[1] This bicyclic system is particularly valuable in the development of ligands for nicotinic acetylcholine receptors (nAChRs), with numerous analogs exhibiting picomolar affinity and potent agonist activity.[2][3] The ability to functionalize this core through various coupling reactions is paramount to exploring its full potential in drug discovery.
This guide provides detailed protocols and expert insights into the key coupling reactions involving the secondary amine at the 3-position of the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane scaffold. We will delve into the nuances of amide bond formation, Buchwald-Hartwig amination, and Suzuki coupling, offering a comprehensive resource for researchers engaged in the synthesis of novel bioactive molecules based on this privileged scaffold.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of diverse carboxylic acid-containing fragments to an amine core.[4] In the context of the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane scaffold, this reaction is crucial for introducing a wide array of substituents that can modulate pharmacological activity.
Mechanistic Considerations and Reagent Selection
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the secondary amine of the diazabicyclo[4.2.0]octane. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
A plethora of coupling reagents are available, each with its own advantages and disadvantages.[5] For the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane system, carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) , are highly effective. The additive serves to suppress side reactions and minimize racemization if the carboxylic acid contains a chiral center.
Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium/aminium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also excellent choices, particularly for sterically hindered substrates or when high yields and short reaction times are desired.[5]
Caption: General workflow for amide bond formation.
Protocol: General Procedure for Amide Coupling
This protocol provides a general guideline for the amide coupling of a carboxylic acid to (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane using EDC and HOBt.
Materials:
-
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane hydrochloride salt
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane hydrochloride salt (1.1 eq) in anhydrous DCM or DMF and add DIPEA or TEA (2.5 eq) to neutralize the salt and provide a basic environment.
-
Add the solution of the bicyclic amine to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
| Parameter | Recommended Range | Notes |
| Solvent | DCM, DMF | DMF is preferred for less soluble starting materials. |
| Base | DIPEA, TEA | DIPEA is often preferred due to its lower nucleophilicity. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction exotherm. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl and Heteroaryl Partners
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly useful for coupling the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane scaffold with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse array of derivatives that are difficult to synthesize using traditional methods.[7][8]
Key Mechanistic Steps and Catalyst System Selection
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig amination.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps. Popular choices include tri-tert-butylphosphine (P(t-Bu)₃), and biarylphosphine ligands such as RuPhos, XPhos, and SPhos.
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the coupling of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane with an aryl bromide.
Materials:
-
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
Anhydrous work-up solvents (e.g., ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Inert Atmosphere: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
To a reaction vessel, add the aryl bromide (1.0 eq), (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane (1.2 eq), NaOt-Bu (1.4 eq), and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) to the vessel.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich ligands are crucial for catalytic activity. |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
Suzuki-Miyaura Coupling: Versatile C-C Bond Formation
While the primary focus of this guide is on functionalizing the secondary amine, it is important to consider scenarios where the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane scaffold might be attached to a molecule that subsequently undergoes a Suzuki-Miyaura coupling. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[10] It is a highly versatile and widely used reaction in organic synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[11][12]
Mechanistic Overview and Key Considerations
The Suzuki-Miyaura coupling follows a catalytic cycle similar to the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: A Pd(0) catalyst reacts with the organohalide (R¹-X).
-
Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Key factors for a successful Suzuki coupling include the choice of palladium catalyst, ligand, base, and solvent.
-
Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ are commonly used.
-
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective.
-
Bases: Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are typically employed.
-
Solvents: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is often used.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of a Pre-functionalized Scaffold
This protocol outlines a general procedure for a Suzuki-Miyaura coupling where the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is already incorporated into the organohalide substrate.
Materials:
-
Aryl or heteroaryl halide substrate functionalized with the diazabicyclo[4.2.0]octane moiety
-
Boronic acid or boronate ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
A solvent mixture, such as Toluene/Ethanol/Water or Dioxane/Water
-
Anhydrous work-up solvents (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Inert Atmosphere: While often robust, performing the reaction under an inert atmosphere is good practice to prevent catalyst degradation.
-
To a reaction vessel, add the organohalide substrate (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Condition | Purpose |
| Boronic Acid Stoichiometry | 1.2 - 1.5 eq | To drive the reaction to completion, as boronic acids can undergo self-coupling. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent System | Biphasic (e.g., Toluene/Water) | The aqueous phase is for the base, while the organic phase dissolves the substrates and catalyst. |
| Degassing | Essential | To remove dissolved oxygen which can deactivate the Pd(0) catalyst. |
Conclusion
The (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane scaffold is a valuable building block in modern drug discovery. The ability to effectively functionalize this core using a variety of coupling reactions is essential for unlocking its full potential. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently employ amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling in their synthetic endeavors. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, scientists can efficiently generate diverse libraries of novel compounds for biological evaluation.
References
-
Dallanoce, C., et al. (2006). Synthesis and Structure–Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
-
PubChem. (1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol. [Link]
-
Schmalz, H.-G., et al. (2017). Enantio‐ and Diastereoselective Suzuki–Miyaura Coupling with Racemic Bicycles. Angewandte Chemie International Edition, 56(43), 13279-13283. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
ResearchGate. (2025). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. [Link]
-
Nolan, S. P., & Organ, M. G. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(24), 13441-13531. [Link]
-
ResearchGate. (2025). IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(11), 5514-5533. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(1), e202111301. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. [Link]
-
Ortu, F., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd–NHC Catalysts. Catalysis Science & Technology, 10(1), 125-132. [Link]
-
ResearchGate. (2025). A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. [Link]
-
University of Liverpool. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
Hall, D. G., & Wu, L. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10565–10570. [Link]
-
Richardson, P. (2023). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Synfacts, 19(01), 0001. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(25), 6737-6744. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Danishefsky, S., & Singh, R. K. (1975). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Journal of the American Chemical Society, 97(12), 3239–3240. [Link]
-
El-Faham, A., & Albericio, F. (2015). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 92, 133-146. [Link]
-
Blackmond, D. G., & Brown, D. B. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Moore, H. W., & Fishbein, P. L. (1988). 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Organic Syntheses, 66, 88. [Link]
-
Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279. [Link]
Sources
- 1. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of diazabicyclo octanes in organic solvents
Subject: Troubleshooting Solubility, Purification, and Reaction Anomalies of DABCO and Derivatives From: Dr. Aris Thorne, Senior Application Scientist To: Research Division / Process Chemistry Group
Introduction: The Deceptive Simplicity of Cage Amines
You are likely reading this because your diazabicyclo octane (DABCO) reagent is behaving erratically. It may be refusing to dissolve in a solvent where it theoretically should, or it has formed an intractable "gunk" at the bottom of your flask during a catalytic cycle.
DABCO (1,4-diazabicyclo[2.2.2]octane) is a structural paradox: it is a highly symmetric, cage-like tertiary amine that is simultaneously hygroscopic and sublimable . In drug discovery, diazabicyclo scaffolds are prized for their rigidity, but this same rigidity creates unique solubility profiles compared to linear amines like triethylamine.
This guide addresses the three most common failure modes: Hydration-Lock , Quaternization-Precipitation , and Extraction-Carryover .
Module 1: The Hygroscopicity Vector (Pre-Solubilization)
The Problem: "My DABCO won't dissolve in benzene/toluene, even though literature says it should."
The Root Cause: DABCO is not just hygroscopic; it is deliquescent. It readily forms a hexahydrate. If your DABCO has been exposed to air, you are not trying to dissolve DABCO; you are trying to dissolve DABCO·6H₂O . Water-saturated DABCO is immiscible with non-polar aromatic solvents, creating a biphasic "oil" that looks like an insolubility issue.
Troubleshooting Protocol:
-
Visual Inspection: Dry DABCO is a free-flowing white crystal. Wet DABCO is sticky, clumpy, or translucent.
-
Purification Strategy: You cannot dry DABCO effectively in an oven because it sublimes at ~174°C and has significant vapor pressure even at 50-60°C.
Workflow: Purification Decision Tree
Figure 1: Decision matrix for restoring DABCO solubility profile prior to use.
Corrective Action (Azeotropic Drying): If sublimation is not feasible, dissolve the "wet" DABCO in excess toluene. Heat to reflux with a Dean-Stark trap. Water will azeotrope off. Once dry, DABCO will remain fully soluble in the hot toluene.
Module 2: Solubility Matrix & Solvent Selection
DABCO is a "greasy" amine due to the hydrocarbon cage, but the exposed nitrogens create high polarity.
Solubility Profile at 25°C:
| Solvent Class | Specific Solvent | Solubility Rating | Notes |
| Protic Polar | Water | Very High (45 g/100g ) | Forms hydrates; difficult to extract out. |
| Protic Polar | Ethanol/Methanol | High (>70 g/100g ) | Good for homogenous reactions. |
| Aromatic | Benzene/Toluene | Moderate/High (~50 g/100g ) | Ideal reaction solvent. Soluble when hot; may crystallize when cold. |
| Polar Aprotic | Acetone/MEK | Moderate | Good solubility; watch for aldol side-reactions if DABCO is used as base. |
| Ethers | THF/Diethyl Ether | Low/Moderate | Often requires heating to dissolve fully. |
| Alkanes | Pentane/Hexane | Poor | Used for recrystallization (impurities stay in solution, DABCO crashes out on cooling). |
Critical Insight: If you need DABCO in a non-polar solvent (like hexanes) for a specific reaction, you must use a co-solvent (e.g., 5-10% THF or Toluene) or switch to a lipophilic derivative (e.g., a long-chain alkyl-substituted diazabicyclo octane), though this changes the steric profile.
Module 3: The "Crash Out" Phenomenon (Reaction Monitoring)
The Problem: "The reaction started clear, but now there is a white precipitate, and conversion has stopped."
The Root Cause: This is rarely a solubility failure; it is a chemical incompatibility . DABCO is a strong nucleophile (nucleophilicity parameter N ~ 18). If your reaction involves alkyl halides, DABCO will attack the electrophile to form a quaternary ammonium salt (DABCO-R⁺ X⁻).
These salts are insoluble in organic solvents (DCM, Toluene, THF) and will precipitate immediately.
Diagnostic Test:
-
Take a sample of the precipitate.
-
Add water.
-
If it dissolves instantly in water but not in DCM, it is likely the quaternary salt, not the free base.
Solution:
-
If DABCO is the catalyst: You are poisoning your catalyst. Switch to a sterically hindered base (e.g., DBU or Hunig's base) that cannot quaternize as easily.
-
If DABCO is the reagent: The precipitation drives the equilibrium forward (Le Chatelier’s principle). This is a feature, not a bug.
Module 4: Workup & Removal Strategies
Removing DABCO after a reaction is notoriously difficult because it extracts into both organic and aqueous phases depending on pH.
Workflow: The Extraction Protocol
Figure 2: Separation strategy based on product stability.
Protocol A: The Acid Wash (Standard)
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash 3x with 10% aqueous Citric Acid (preferred over HCl for milder conditions).
-
DABCO is protonated (pKa ~8.8 and ~3.0) and moves to the aqueous layer.
-
Product remains in organic layer.
Protocol B: The Scavenger (Acid-Sensitive Products) If your product contains acid-labile protecting groups (e.g., Boc, acetals), do not use acid washes.
-
Add Polystyrene-supported Isocyanate resin (1.5 - 2.0 equivalents relative to DABCO).
-
Stir for 2-4 hours. The resin reacts with the nucleophilic DABCO.
-
Filter.[1] The DABCO is trapped on the beads.
Frequently Asked Questions (FAQ)
Q: Can I use DABCO for reactions in dry hexanes? A: Not effectively. DABCO is sparingly soluble in hexanes at room temperature. If the reaction requires a non-polar environment, use Benzene (if permitted) or Toluene. Alternatively, dissolve DABCO in a minimum amount of THF and add it slowly to the hexane solution.
Q: My DABCO turned yellow. Is it still good? A: It is partially oxidized. For crude deprotections, it may suffice. For catalytic cycles (e.g., Baylis-Hillman), discard it or sublime it. Impurities can act as radical scavengers or chain terminators.
Q: Why does DABCO work better than Triethylamine (TEA) in Baylis-Hillman reactions? A: It is a nucleophilicity vs. basicity trade-off. DABCO's constrained "cage" leaves the nitrogen lone pair permanently exposed and unhindered (low steric bulk), making it a superior nucleophile for the initial attack on the alkene, despite having similar pKa to TEA.
Q: How do I dispose of DABCO waste? A: Treat as a basic organic amine. Do not mix with strong oxidizers (peroxides) as the cage structure can be oxidized exothermically.
References
-
Solubility & Physical Properties
-
Purification & Sublimation
- Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Standard Text).
-
University of Toronto Scarborough. "Sublimation Theory and Protocols." Link
-
Reaction & Workup Methodologies
-
Bugaenko, D. I., et al.[4] "The versatility of DABCO: synthetic applications... Part 1." Chemistry of Heterocyclic Compounds, 2020.[4] Link
-
Corazzata, K., et al.[5] "Removal of Alkyl Sulfonates Using DABCO." Organic Process Research & Development, 2021. (Discusses scavenging and salt formation).[6] Link[5]
-
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 1,4-Diazabicyclo[2.2.2]octane, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Preventing racemization during (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane. This resource is intended for researchers, scientists, and professionals in drug development who are working with this chiral bicyclic diamine. The stereochemical purity of this compound is often critical for its biological activity and downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization and maintaining the desired (1R,6S) configuration throughout your synthesis.
Understanding the Challenge: The Potential for Racemization
The synthesis of bicyclic amines with multiple stereocenters, such as (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, requires careful control of reaction conditions to prevent the loss of stereochemical integrity. Racemization, the process by which a chiral molecule converts into a mixture of enantiomers, can occur through various mechanisms.[1] For this particular molecule, the stereocenters adjacent to the nitrogen atoms are potentially susceptible to epimerization, especially under harsh reaction conditions. This can lead to the formation of undesired diastereomers, which can be difficult to separate and may compromise the efficacy of the final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] In the context of synthesizing (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, this is a significant concern because the biological activity of chiral molecules is often highly dependent on their specific three-dimensional structure. The presence of the undesired (1S,6R) enantiomer or other diastereomers can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.
Q2: At which steps of the synthesis is racemization most likely to occur?
A2: Racemization can potentially occur at any stage of the synthesis where a stereocenter is subjected to conditions that allow for bond breaking and reformation. Key steps to monitor closely include:
-
Ring formation reactions: The conditions used for cyclization can sometimes be harsh enough to induce epimerization at a pre-existing stereocenter.
-
Deprotection steps: The removal of protecting groups, particularly those adjacent to a stereocenter, can sometimes lead to racemization if the conditions are too acidic, basic, or involve high temperatures.
-
Purification: Prolonged exposure to certain chromatographic media or solvents during purification could potentially contribute to racemization, although this is less common.
Q3: How can I monitor the chiral purity of my product throughout the synthesis?
A3: Regular monitoring of chiral purity is essential. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[2] Chiral Gas Chromatography (GC) can also be an option for volatile derivatives.[3] It is advisable to analyze the enantiomeric excess (ee) or diastereomeric ratio (dr) of your intermediates at key stages to identify any steps that may be causing a loss of stereochemical integrity.
Troubleshooting Guide: Addressing Racemization Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during the synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane.
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in the Final Product
Q: My final product shows a low ee/dr value, but my starting materials were chirally pure. What are the likely causes and how can I fix this?
A: A drop in stereochemical purity suggests that racemization or epimerization is occurring at one or more steps in your synthetic sequence. Here’s a systematic approach to identify and resolve the issue:
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Harsh Reaction Conditions | High temperatures, strong acids, or strong bases can provide enough energy to overcome the activation barrier for epimerization at a stereocenter. | Lower Reaction Temperature: Whenever possible, run reactions at lower temperatures, even if it extends the reaction time.[4] Optimize pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a weaker, non-nucleophilic base.[5] |
| Inappropriate Solvent Choice | The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. | Solvent Screening: Experiment with a range of solvents with varying polarities to find one that minimizes racemization while still allowing for an efficient reaction. |
| Prolonged Reaction Times | The longer a reaction is allowed to proceed, the greater the opportunity for side reactions, including racemization, to occur. | Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to minimize exposure of the product to the reaction conditions. |
| Issues with Protecting Groups | The choice of protecting groups and the conditions used for their removal can impact stereochemical integrity. | Select Stable Protecting Groups: Choose protecting groups that are stable to the reaction conditions of subsequent steps. Mild Deprotection: Utilize the mildest possible conditions for deprotection. For example, if using a Boc protecting group, consider milder acidic conditions over harsher ones. |
Experimental Workflow for Troubleshooting Low Stereoselectivity
Caption: A logical workflow for troubleshooting low stereoselectivity.
Issue 2: Difficulty in Separating Diastereomers
Q: I have formed a mixture of diastereomers and am having trouble separating them by column chromatography. What are my options?
A: Separating diastereomers can be challenging. If standard silica gel chromatography is not effective, consider the following:
-
Alternative Chromatographic Techniques:
-
Reverse-Phase HPLC: This can sometimes provide better separation for polar compounds like diamines.
-
Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can be a powerful tool for separating stereoisomers.
-
-
Diastereomeric Salt Formation: React your mixture of diastereomers with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts.[6] These salts often have different solubilities, allowing for separation by fractional crystallization. The desired diastereomer can then be recovered by treatment with a base.
-
Derivatization: Convert the mixture of diastereomers into a different derivative that may be more amenable to separation. After separation, the original functionality can be regenerated.
Protocols for Chiral Purity Analysis
Protocol 1: General Method for Chiral HPLC Analysis
This protocol provides a general guideline for assessing the enantiomeric or diastereomeric purity of your synthesized compounds.
-
Column Selection: Choose a chiral HPLC column appropriate for the analysis of amines. Phenylglycine and cellulose-based columns are often good starting points.
-
Mobile Phase Preparation: A typical mobile phase for chiral separations of amines consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The separation of the stereoisomers will be observed as distinct peaks in the chromatogram. The ratio of the peak areas can be used to determine the ee or dr.
Diagram of Chiral Purity Analysis Workflow
Caption: Workflow for chiral purity analysis by HPLC.
By carefully considering the potential for racemization at each step of the synthesis and implementing rigorous monitoring and troubleshooting strategies, you can successfully synthesize (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane with high stereochemical purity.
References
- Benchchem. Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis.
- Various Authors. (2025). ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. ResearchGate.
- University of Manchester. Racemisation in Chemistry and Biology.
- Hajos, Z. G., & Parrish, D. R. Asymmetric synthesis of bicyclic intermediates of natural product chemistry. ACS Publications.
- Various Authors. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, ACS Publications.
- Various Authors. Asymmetric synthesis of bicyclic intermediates of natural product chemistry.
- Various Authors. Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PMC.
- Benchchem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
- SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing.
- Benchchem. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
- Taylor & Francis. Racemization – Knowledge and References.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
Sources
Technical Support Center: Optimizing Enantiomeric Excess (ee) for Chiral Bicyclic Diamines
Welcome to the Technical Support Center dedicated to the optimization of enantiomeric excess (ee) in asymmetric reactions catalyzed by chiral bicyclic diamines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common experimental hurdles. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying principles that govern enantioselectivity in these powerful catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it a critical parameter in my reaction?
A1: Enantiomeric excess (ee) is a measurement of the purity of a chiral substance. It quantifies the predominance of one enantiomer over the other in a mixture.[1] A racemic mixture, containing equal amounts of both enantiomers (50:50), has an ee of 0%, while a sample consisting of a single pure enantiomer has an ee of 100%.[1] In the realm of drug development and fine chemical synthesis, achieving a high ee is often paramount. This is because different enantiomers of a molecule can exhibit vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful.[1] Therefore, controlling and maximizing the enantiomeric excess is a primary objective in asymmetric catalysis.[1]
Q2: How is enantiomeric excess experimentally determined for chiral bicyclic diamines?
A2: Several analytical techniques are commonly employed to measure enantiomeric excess. The most prevalent methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods. It utilizes a chiral stationary phase (CSP) to separate and quantify the individual enantiomers.[1]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a chiral column to separate volatile enantiomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[1][2]
-
Circular Dichroism (CD) Spectroscopy: This technique can be a rapid method for determining the absolute configuration and enantiomeric excess of chiral amines, sometimes requiring derivatization.[3]
Q3: My reaction is yielding a product with low enantiomeric excess. What are the primary factors I should investigate?
A3: Low enantiomeric excess can arise from a multitude of factors throughout the experimental process. The most common culprits include issues related to the catalyst, reaction conditions, and the purity of your starting materials.[4] A systematic investigation of these factors is crucial for optimization.
Troubleshooting Guide: Low Enantiomeric Excess
A low enantiomeric excess is a common challenge in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
// Nodes Start [label="Low ee Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Step 1: Evaluate Catalyst Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Step 2: Re-evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Step 3: Assess Substrate & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Advanced [label="Step 4: Advanced Mechanistic Investigation", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Check Enantiomeric and Chemical Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Consider Catalyst Degradation/Racemization", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Concentration Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; Additives [label="Additive Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstratePurity [label="Verify Substrate Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Compatibility [label="Assess Substrate-Catalyst Compatibility", fillcolor="#F1F3F4", fontcolor="#202124"]; InSitu [label="In-situ Monitoring (IR, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Background [label="Investigate Background Reaction", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Catalyst; Catalyst -> Purity; Catalyst -> Degradation; Catalyst -> Conditions; Conditions -> Temperature; Conditions -> Solvent; Conditions -> Concentration; Conditions -> Additives; Conditions -> Substrate; Substrate -> SubstratePurity; Substrate -> Compatibility; Substrate -> Advanced; Advanced -> InSitu; Advanced -> Background; } केंद Caption: A stepwise workflow for troubleshooting low enantiomeric excess.
Step 1: Evaluate Catalyst Integrity
The chiral bicyclic diamine catalyst is the heart of the asymmetric transformation. Its purity and stability are paramount.
-
Question: Could the enantiomeric purity of my catalyst be the issue?
-
Explanation: The enantiomeric purity of your chiral diamine catalyst directly sets the maximum possible ee for your product.[1] Any contamination with the opposing enantiomer will diminish the overall ee.
-
Action:
-
Verify the enantiomeric purity of the catalyst using a suitable analytical technique, such as chiral HPLC or GC.
-
If the enantiopurity is low, consider repurification through methods like recrystallization or column chromatography.[1]
-
-
-
Question: Is my catalyst degrading or racemizing under the reaction conditions?
-
Explanation: Chiral catalysts can be sensitive to the reaction environment. Factors like temperature, solvent, or the presence of certain reagents can lead to degradation or racemization, resulting in a loss of enantioselectivity.[1]
-
Action:
-
Assess the stability of the catalyst under the reaction conditions in the absence of the substrate.
-
Consider if a pre-formed catalyst complex might be more stable than one generated in situ.
-
-
Step 2: Re-evaluate Reaction Conditions
The reaction environment plays a crucial role in determining the stereochemical outcome. Subtle changes can have a significant impact.
-
Question: How critical is the reaction temperature?
-
Explanation: Temperature has a profound effect on enantioselectivity. Generally, lower temperatures lead to higher ee because the energy difference between the diastereomeric transition states becomes more significant.[4][5] However, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[5][6]
-
Action: Perform a temperature screen. Systematically vary the reaction temperature (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the ee at each point.[4]
-
-
Question: Could the solvent be the problem?
-
Explanation: The choice of solvent can dramatically influence the stereochemical outcome of the reaction by affecting the conformation of the catalyst-substrate complex.[7][8] The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometry.[1]
-
Action: Screen a range of solvents with varying properties (e.g., polar aprotic, nonpolar, ethereal).[1][9]
-
| Solvent Screening Example | |
| Solvent | Product ee (%) |
| Toluene | 85 |
| Dichloromethane | 72 |
| Tetrahydrofuran (THF) | 92 |
| Hexane | 65 |
| This data is illustrative and will vary depending on the specific reaction. |
-
Question: Does the concentration of reactants and catalyst matter?
-
Explanation: The concentrations of the substrate and catalyst can affect reaction rates and potentially lead to side reactions or catalyst aggregation.[1] At higher concentrations, some catalysts may form aggregates that exhibit lower enantioselectivity.[10]
-
Action:
-
Vary the concentrations of the substrate and the catalyst.
-
Perform dilution studies to disfavor the formation of catalyst aggregates.[10]
-
-
| Effect of Catalyst Loading on Enantiomeric Excess | |
| Catalyst Loading (mol%) | Product ee (%) |
| 1 | 90 |
| 5 | 95 |
| 10 | 88 |
| This data is illustrative and is not specific to a particular reaction.[10] |
Step 3: Assess Substrate and Reagents
The purity and nature of your starting materials can significantly impact the reaction's success.
-
Question: Could impurities in my starting materials be the issue?
-
Explanation: Impurities in the substrate or other reagents can act as catalyst poisons or participate in competing side reactions, leading to a decrease in ee.[7]
-
Action:
-
Ensure the purity of your substrates and any other reagents using standard analytical techniques like NMR and mass spectrometry.
-
If necessary, re-purify your starting materials.[7]
-
-
-
Question: Is my substrate compatible with the chosen catalyst?
-
Explanation: The electronic and steric properties of your substrate must be a good match for the chiral bicyclic diamine catalyst. Poor stereochemical recognition can lead to low enantioselectivity.[1]
-
Action: Consider screening different chiral bicyclic diamine catalysts with varying steric and electronic properties to find a better match for your substrate.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Optimizing Enantiomeric Excess
-
Catalyst Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral bicyclic diamine catalyst (typically 1-10 mol%).[1]
-
Solvent and Reagent Addition: Add the desired anhydrous solvent and stir until the catalyst is fully dissolved. Add the substrate and any other necessary reagents.[1]
-
Reaction Execution: Maintain the reaction at the desired temperature and monitor its progress by TLC, GC, or LC-MS.[1]
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using standard techniques (e.g., column chromatography).[1]
-
Enantiomeric Excess Determination: Determine the ee of the purified product using an appropriate analytical method, such as chiral HPLC.[1]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Prepare a standard solution of the racemic product.
-
Take a small aliquot from your reaction mixture and pass it through a short plug of silica gel to remove the catalyst and other non-volatile impurities.
-
Dissolve the purified product in the mobile phase to a concentration of approximately 1 mg/mL.[7]
-
-
Method Development:
-
Analysis:
-
Inject the prepared sample of your reaction product.
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |([Area of Enantiomer 1] - [Area of Enantiomer 2]) / ([Area of Enantiomer 1] + [Area of Enantiomer 2])| * 100.[2]
-
// Nodes Start [label="Start: Purified Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SamplePrep [label="Prepare Sample\n(1 mg/mL in mobile phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; MethodDev [label="Develop Chiral HPLC Method\n(Column & Mobile Phase Screening)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject Sample onto HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Baseline Separation of Enantiomers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Integration [label="Integrate Peak Areas", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculation [label="Calculate % ee", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Report % ee", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Mobile Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> SamplePrep; SamplePrep -> MethodDev; MethodDev -> Injection; Injection -> Separation; Separation -> Integration [label="Yes"]; Separation -> Optimize [label="No"]; Optimize -> MethodDev; Integration -> Calculation; Calculation -> End; } केंद Caption: Workflow for ee determination by chiral HPLC.
References
- BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis.
- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentr
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Reactions.
- Insights into temperature controlled enantioselectivity in asymmetric c
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
- Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules. 2022;27(8):2477.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- Temperature drop triggers chirality twist. Chemistry World. 2017.
- Effect of the amount of solvent (DCE) on the enantio- selectivity of...
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
- BenchChem. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC.
- Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC.
- Effect of the solvent on the enantioselectivity.
- Impact of catalyst loading on the e.e. of the product a, Product e.e....
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. 2009.
- Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autoc
- Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. Academia.edu.
- Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allyl
- Effects of catalyst loading on enantioselectivity.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. 2003;103(8):3247-3296.
- Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.
- (PDF) Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones.
- Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyan
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
- chiral diamines in asymmetric synthesis. UCL Discovery.
- Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry (RSC Publishing).
- Trouble with chiral separations.
- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT.
- Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemiz
- Chiral diamines in asymmetric synthesis. UCL Discovery.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. 2025.
- Problem With CHIRAL PAK AD-H Column - Can anyone help?
- investig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. chemistryworld.com [chemistryworld.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane in aqueous solution
Welcome to the technical support guide for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. We will address common questions, troubleshoot potential experimental issues, and provide robust protocols to help you ensure the integrity of your results.
Introduction
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a bicyclic amine scaffold of significant interest in medicinal chemistry, particularly in the development of potent neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] Like many complex amines, its stability in aqueous solution is a critical parameter that can impact everything from storage and handling to the reproducibility of biological assays and the viability of formulation development. This guide provides a framework for understanding and evaluating its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane in an aqueous solution?
The stability of this compound, like most amine-containing molecules, is primarily influenced by three factors:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation pathways. Protic environments can lead to ring strain and potential cleavage. The stability of amines is often pH-dependent.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[4][5] Storing solutions at lower temperatures (e.g., 2-8°C) is generally recommended, but the potential for precipitation must be evaluated.
-
Oxidizing Agents: The tertiary amine in the 8-position and the secondary amine in the 3-position are susceptible to oxidation. Exposure to atmospheric oxygen, peroxides from solvents (e.g., aged THF or ether), or transition metal ions can lead to the formation of N-oxides or other oxidative degradation products.[6]
Q2: What are the most probable degradation pathways for this molecule in water?
While specific degradation pathways for this exact molecule are not extensively published, we can hypothesize based on its structure and the known reactivity of similar compounds. The primary routes would likely be:
-
Hydrolysis: The four-membered ring (azetidine) fused to the six-membered ring (piperazine) introduces significant ring strain. Under acidic or basic conditions, this strained ring system could be susceptible to nucleophilic attack by water, leading to ring-opening. This is a common degradation pathway for strained heterocyclic systems.[7][8]
-
Oxidation: The tertiary amine (N-8) is a prime target for oxidation, which can lead to the formation of a corresponding N-oxide. This transformation can alter the compound's polarity, size, and receptor-binding capabilities.
Below is a diagram illustrating these hypothesized pathways.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC method capable of separating the parent compound from potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as an ion-pairing agent to improve the peak shape of the basic amine analytes.
-
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm with a DAD. Select a wavelength with a reasonable response for the parent compound (e.g., ~210 nm, as aliphatic amines have poor chromophores).
-
Gradient Program:
-
Start at 5% Mobile Phase B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and equilibrate for 5 minutes.
-
4. Method Validation:
-
Inject a sample from the forced degradation study (ideally one showing partial degradation). The method is considered "stability-indicating" if the degradant peaks are baseline-resolved from the parent peak.
-
For quantitative analysis, validate the method for linearity, precision, and accuracy according to standard guidelines. [9]
Protocol 2: Forced Degradation Study
Objective: To evaluate the stability of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane under various stress conditions.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in your desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Aliquot this solution into separate amber glass vials for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the compound in buffer at 60°C.
-
Control Sample: Store an aliquot at the recommended storage condition (e.g., 4°C), protected from light.
3. Timepoints and Analysis:
-
Withdraw samples from each condition at specified timepoints (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze using the validated stability-indicating HPLC method.
Data Presentation
Your results can be summarized in a table to clearly show the extent of degradation under each condition.
Table 1: Example Data from Forced Degradation Study
| Stress Condition | Time (hours) | % Parent Compound Remaining | Appearance of Major Degradant Peaks (Retention Time, min) |
| Control (4°C) | 48 | 99.8% | None observed |
| 0.1 M HCl (60°C) | 24 | 75.2% | Yes (e.g., at 4.5 min) |
| 0.1 M NaOH (60°C) | 24 | 88.5% | Yes (e.g., at 5.1 min) |
| 3% H₂O₂ (RT) | 8 | 45.1% | Yes (e.g., at 6.2 min) |
| Buffer (60°C) | 48 | 95.3% | Minor peaks observed |
Note: Data presented is hypothetical and for illustrative purposes only.
By following these guidelines and protocols, researchers can confidently assess the stability of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, ensuring the integrity and reproducibility of their experimental results.
References
-
Effect of temperature and pH on activity and stability of BCL. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. Available at: [Link]
-
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride: A Versatile Compound. Sinfoo. Available at: [Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. MDPI. Available at: [Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed. Available at: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Available at: [Link]
-
Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. PubMed. Available at: [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]
-
On the pH-optimum of activity and stability of proteins. PMC - NIH. Available at: [Link]
-
Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. ResearchGate. Available at: [Link]
-
Degradation Pathway. ResearchGate. Available at: [Link]
-
Stability of Parenteral Drug Products. FreeThink Technologies, Inc. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pda.org [pda.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Resolving regioisomer formation in diazabicyclo[4.2.0]octane synthesis
Topic: Resolving Regioisomer Formation in [2+2] Photocycloaddition
Diagnostic & Triage
User: "I am attempting to synthesize a diazabicyclo[4.2.0]octane core via [2+2] photocycloaddition, but I am observing a mixture of Head-to-Head (HH) and Head-to-Tail (HT) regioisomers, along with diastereomeric impurities. How do I control this?"
Scientist: Regiocontrol in the photochemical assembly of strained bicyclic systems is governed by the interplay between Frontier Molecular Orbital (FMO) coefficients and steric/dipolar interactions in the exciplex.
Before proceeding to the protocols, use this diagnostic tree to identify your specific failure mode.
Figure 1: Decision matrix for troubleshooting regioselectivity in [2+2] photocycloaddition.
Technical Guides & FAQs
Module A: Intermolecular Regiocontrol (The "Bach" Protocol)
Context: In intermolecular reactions (e.g., a quinolone reacting with an alkene), the lack of a physical tether means the molecules align based on dipole moments and orbital overlap. This often leads to mixtures.
Q: Why does my reaction favor the Head-to-Tail (HT) isomer when I need Head-to-Head (HH)? A: In the absence of a directing group, the HT isomer is often favored to minimize steric clash and align opposing dipoles. To force the HH isomer, you must override these natural tendencies using a template .
The Solution: Chiral Hydrogen-Bonding Templates Research by the Bach group has established that using a chiral template (often a lactam or thioxanthone derivative) can bind the substrate via hydrogen bonding, exposing only one face and one orientation to the incoming alkene.[1]
Protocol: Template-Directed Synthesis
-
Template Selection: Use a template capable of two-point hydrogen bonding (e.g., a chiral lactam host) if your substrate (e.g., 2-pyridone or quinolone) has complementary donor-acceptor sites.
-
Solvent: Use a non-polar, non-protic solvent (PhMe or CH₂Cl₂) to maximize H-bond strength between substrate and template. Avoid MeOH or H₂O.
-
Temperature: Lower temperatures (-40°C to -78°C) increase the association constant (
) of the host-guest complex, improving regiocontrol. -
Irradiation: Irradiate at a wavelength where the complex absorbs, or use a sensitizer attached to the template (Intramolecular Energy Transfer).
Module B: Intramolecular Constraints (Tethering)
Context: You are building the diazabicyclo[4.2.0] system by cyclizing a precursor where the two alkenes are already connected.
Q: I am using a tether, but I still see "crossed" products. Why? A: This is a function of tether length and flexibility.
-
Rule of Five: For [2+2] cycloadditions, a 3-atom tether typically enforces the formation of a 5-membered ring fused to the cyclobutane (straight product).
-
Longer Tethers: If the tether is 4+ atoms, the flexibility allows the alkene to twist, potentially leading to "crossed" (bridged) products rather than the desired fused [4.2.0] system.
Protocol: The "Disposable Tether" Strategy If intermolecular reaction fails, convert it to an intramolecular one:
-
Link: Covalently link your two nitrogen-containing precursors (or alkene and imine) via a silicon tether (–SiMe₂–) or an ester linkage.
-
Cyclize: Irradiate. The short tether forces the Head-to-Head regiochemistry.
-
Cleave: Remove the tether (e.g., TBAF for silicon, hydrolysis for ester) to release the diol/diamine product, effectively achieving a "pseudo-intermolecular" HH synthesis.
Module C: Excited State Dynamics (Singlet vs. Triplet)
Q: Does the light source affect regioselectivity? A: Yes, profoundly. It dictates the multiplicity of the excited state.
| Parameter | Direct Irradiation (UV) | Sensitized Irradiation (Visible) |
| State | Singlet ( | Triplet ( |
| Mechanism | Concerted (often) | Stepwise (Biradical intermediate) |
| Stereospecificity | High (Retains alkene geometry) | Low (Biradical can rotate) |
| Regioselectivity | Controlled by FMO/Dipoles | Controlled by radical stability |
| Recommendation | Use for stereospecific targets.[2] | Use for difficult cyclizations (longer lifetime). |
Troubleshooting Step: If you are getting the wrong diastereomer (e.g., trans-fused instead of cis-fused), switch from a Triplet sensitizer (like Thioxanthone or Ir(ppy)₃) to direct irradiation, or vice versa. The long lifetime of the Triplet biradical allows bond rotation, thermodynamic equilibration, and often leads to the thermodynamically more stable trans-fused ring junction.
Advanced Optimization: Lewis Acid Catalysis
When H-bonding templates are insufficient, Lewis Acids (LA) can enhance regioselectivity by altering the FMO coefficients of the excited species (Enone/Imine).
Mechanism:
Coordination of a Lewis Acid (e.g.,
Figure 2: Lewis Acid-mediated polarization for regiocontrol.
Critical Warning: Lewis acids can quench the excited state via electron transfer. You must screen LAs that do not have low-lying redox potentials relative to your substrate.
References & Authority
-
Bach, T., et al. "Enantioselective Intermolecular [2+2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation."[3] Journal of the American Chemical Society, 2016.[3]
-
Core relevance: Defines the H-bonding template strategy for nitrogen heterocycles.
-
-
Poplata, S., & Bach, T. "Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones."[3][4] Journal of the American Chemical Society, 2018.[3][4]
-
Core relevance: Lewis acid catalysis (Oxazaborolidine) for regiocontrol.
-
-
Yoon, T. P. "Photochemical Stereocontrol Using Tandem Singlet Oxygenation/Bond Breaking." Science, 2016. (General context on photocatalysis mechanisms).
-
Hoffmann, N. "Photochemical Reactions as Key Steps in Organic Synthesis." Chemical Reviews, 2008.
-
Core relevance: Comprehensive review of tether strategies and the "Rule of Five."
-
-
Coote, S. C., & Bach, T. "Enantioselective intermolecular [2+2] photocycloadditions of isoquinolone mediated by a chiral hydrogen-bonding template."[1] Journal of the American Chemical Society, 2013.[1]
-
Core relevance: Specific application to isoquinolones (diaza-precursors).
-
For further assistance, please submit your specific substrate structure and NMR data to the support queue.
Sources
- 1. Enantioselective intermolecular [2+2] photocycloadditions of isoquinolone mediated by a chiral hydrogen-bonding template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (-)-Grandisol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: (1R,6S) vs. (1S,6R) Diazabicyclo Isomers in Drug Discovery
This guide provides an in-depth technical comparison of the (1R,6S) and (1S,6R) enantiomers of the 2,8-diazabicyclo[4.3.0]nonane scaffold.
This specific bicyclic system is a critical pharmacophore in medicinal chemistry, most notably serving as the C7 side-chain that drives the potency and safety profile of fourth-generation fluoroquinolones (e.g., Moxifloxacin ).
Executive Summary: The Stereochemical Imperative
In the development of bicyclic amine-containing therapeutics, the distinction between the (1R,6S) and (1S,6R) isomers is not merely structural—it is the difference between a blockbuster drug and a toxicological failure.
For the 2,8-diazabicyclo[4.3.0]nonane scaffold (the "Moxifloxacin amine"), the (1S,6R) enantiomer (often designated as S,S in older literature due to bridgehead nomenclature variations) is the eutomer . It confers broad-spectrum antibacterial activity and reduced resistance potential. Conversely, the (1R,6S) enantiomer (the distomer ) typically exhibits significantly lower potency and altered pharmacokinetic properties.
Key Takeaway: The cis-fusion of the [4.3.0] ring system creates a rigid stereochemical environment. Only the (1S,6R) configuration aligns the secondary amine correctly within the DNA Gyrase/Topoisomerase IV binding pocket.
Molecular Architecture & Binding Mechanism
The biological divergence stems from the topology of the cis-fused rings. Unlike flexible linear amines, this scaffold locks the nitrogen lone pairs into specific vectors.
Structural Logic (Graphviz Visualization)
The following diagram illustrates the stereochemical relationship and the critical "Eutomer" pathway for drug efficacy.
Figure 1: Stereochemical impact of diazabicyclo isomers on target binding affinity. The (1S,6R) configuration is essential for high-affinity interaction with the GyrA subunit.
Comparative Biological Activity[1]
The following data summarizes the performance differential between the two enantiomers when attached to a standard 6-fluoroquinolone core (e.g., the Moxifloxacin scaffold).
Table 1: Antibacterial Potency & Safety Profile
| Parameter | (1S,6R)-Isomer (Eutomer) | (1R,6S)-Isomer (Distomer) | Impact Analysis |
| Gram (-) Potency (E. coli MIC) | 0.008 – 0.06 µg/mL | 0.5 – 2.0 µg/mL | The (1S,6R) isomer is 10-30x more potent due to optimal C7 projection. |
| Gram (+) Potency (S. aureus MIC) | 0.06 – 0.25 µg/mL | > 1.0 µg/mL | Critical for MRSA coverage; the (1R,6S) isomer fails to achieve therapeutic thresholds. |
| Target Selectivity | High selectivity for Bacterial Gyrase. | Reduced selectivity; potential for mammalian Topo II inhibition. | (1R,6S) poses a higher risk of genotoxicity . |
| Solubility | High (due to specific crystal packing of salts). | Moderate to Low. | Affects IV formulation viability. |
| Metabolic Stability | High stability against ring oxidation. | Variable. | Stereoselective metabolism can lead to faster clearance of the distomer.[1] |
Critical Insight: In the synthesis of Moxifloxacin, the presence of even 5% of the (1R,6S) impurity can significantly skew the MIC values and fail regulatory specifications for enantiomeric purity (typically >99.5% ee required).
Experimental Protocols
To ensure data integrity, you must isolate the pure enantiomers. Relying on "enriched" mixtures leads to ambiguous biological data.
Protocol A: Chemo-Enzymatic Resolution (Self-Validating)
The most robust method for obtaining the (1S,6R) isomer involves the kinetic resolution of the racemic cis-fused precursor using Candida antarctica Lipase B (CAL-B).
Workflow Logic:
-
Substrate: cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate (precursor).
-
Enzyme: Immobilized CAL-B.
-
Mechanism: The enzyme selectively hydrolyzes the ester of the (1S,6R)-precursor, leaving the (1R,6S) ester intact (or vice versa depending on specific derivative).
Figure 2: Chemo-enzymatic resolution workflow for isolating the high-potency (1S,6R) isomer.
Protocol B: Gyrase Supercoiling Inhibition Assay
To validate the biological difference mechanism-of-action, perform a cell-free DNA gyrase assay.
-
Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (Units based on manufacturer), Assay Buffer (Tris-HCl, KCl, MgCl2, ATP).
-
Dosing: Prepare serial dilutions of the (1R,6S) and (1S,6R) derived quinolones (0.01 to 100 µM).
-
Incubation: 37°C for 60 minutes.
-
Detection: Gel electrophoresis (1% agarose).
-
Readout:
-
Active (1S,6R): Presence of supercoiled DNA band (SC) at low concentrations (< 1 µM).
-
Inactive (1R,6S): Persistence of relaxed DNA band (R) until high concentrations (> 50 µM).
-
-
Validation: Use Ciprofloxacin as a positive control (IC50 ~ 0.5 µM).
References
-
Vertex Pharmaceuticals / NIH. (2012). Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety.[2]
-
ResearchGate. (2025).[3][4] Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its application in Moxifloxacin.
-
Journal of Medicinal Chemistry. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity.[5][6]
-
Sriram Chem. (2025). Pharmaceutical Reference Standard: (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane.(Note: Commercial catalogs often use (S,S) notation for the (1S,6R)-cis isomer).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Comparison Guide: Structural Elucidation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Salts
Executive Summary
Product Under Review: Single Crystal X-Ray Diffraction (SC-XRD) Analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Salts. Primary Application: Definitive determination of absolute stereochemistry, ring fusion geometry, and solid-state stability for neuronal nicotinic acetylcholine receptor (nAChR) agonists.
In the development of bicyclic diamines for CNS indications, specifically the 3,8-diazabicyclo[4.2.0]octane scaffold, stereochemical integrity is non-negotiable. This scaffold features a strained cyclobutane ring fused to a piperidine ring. The biological activity at
This guide objectively compares the SC-XRD Analysis Workflow against standard spectroscopic alternatives (NMR, CD, PXRD), demonstrating why crystallographic analysis of specific salt forms is the requisite "Gold Standard" for this class of compounds.
Part 1: The Challenge – The "Cis" Fusion Ambiguity
The core challenge with (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is the flexibility of the bicyclic system. While synthetic routes often target the cis-fusion, confirming this geometry and the absolute enantiomer is difficult using solution-phase methods due to:
-
Conformational Averaging: In solution, the piperidine ring flips, averaging NMR signals.
-
Lack of Chromophores: The saturated backbone limits the utility of standard UV/Circular Dichroism (CD) without derivatization.
-
Nitrogen Inversion: The bridgehead nitrogens can undergo inversion unless locked in a salt lattice.
Part 2: Comparative Analysis – SC-XRD vs. Alternatives
The following table summarizes the "Information Yield" of SC-XRD compared to High-Field NMR and Computational Modeling for this specific scaffold.
Table 1: Technical Performance Matrix
| Feature | SC-XRD (The Standard) | Solution NMR (NOESY/ROESY) | Computational (DFT) |
| Absolute Configuration | Definitive (via Flack Parameter < 0.1) | Indirect (Requires Chiral Shift Reagents) | Theoretical Prediction only |
| Ring Fusion Geometry | Precise (Torsion angles ±0.1°) | Probabilistic (Based on coupling constants) | Energy-minimized (Gas phase bias) |
| Ring Pucker Analysis | Direct Measurement (Cremer-Pople parameters) | Inferred (Karplus equation limitations) | Idealized |
| Protonation Site | Explicit (Electron density map locates H) | pH-dependent exchange broadening | N/A |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5-10 mg dissolved | CPU Time |
In-Depth Analysis of the SC-XRD Advantage
1. Resolving the Cyclobutane Ring Strain
The [4.2.0] system possesses significant ring strain. Biological efficacy often correlates with the precise bond angles at the bridgehead carbons (C1 and C6).
-
SC-XRD Data: Provides exact bond angles (e.g., C8-C1-C6 ≈ 88-90°). This reveals if the cyclobutane ring is planar or puckered in the solid state, a critical parameter for docking simulations.
-
Alternative Failure: NMR coupling constants (
) in cyclobutane systems are notoriously unreliable for distinguishing subtle pucker changes due to Karplus curve deviations in strained rings.
2. Salt Interaction Mapping
For the 3,8-diazabicyclo system, the basicity difference between N3 (secondary/tertiary) and N8 (bridgehead) is crucial.
-
SC-XRD Data: Unambiguously identifies which nitrogen is protonated in mono-salts (e.g., HCl vs. Fumarate). It maps the hydrogen bond network (N–H...Cl or N–H...O) that stabilizes the active conformation.
-
Alternative Failure: In solution, rapid proton exchange often obscures the specific site of protonation, averaging the signal between N3 and N8.
Part 3: Experimental Protocol – Salt Screening & Crystallization
To achieve the "Gold Standard" results described above, a rigorous salt screening protocol is required. The free base of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is often an oil or low-melting solid; therefore, crystalline salts are essential.
Phase 1: Counterion Selection
Objective: Enhance crystallinity and introduce heavy atoms (for anomalous scattering) or chiral selectors.
-
Candidate A: Hydrochloric Acid (HCl).
-
Pros: Biopharmaceutically relevant.[1] Small counterion allows tight packing.
-
Cons: Often hygroscopic for diamines.
-
-
Candidate B: L-Tartaric Acid / Dibenzoyl-L-Tartaric Acid.
-
Pros:Crucial for Enantiomeric Resolution. If the synthesis yields a racemate, this salt preferentially crystallizes the (1R,6S) isomer.
-
Cons: Large unit cell, potential for disorder.
-
-
Candidate C: Hydrobromic Acid (HBr).
-
Pros: Bromine provides a strong anomalous signal (
) for absolute configuration determination using Cu-K radiation, even without chiral references.
-
Phase 2: Vapor Diffusion Crystallization (Standard Operating Procedure)
Reagents:
-
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane (Free base, oily residue).
-
Solvent A: Methanol (Good solubility).
-
Solvent B: Diethyl Ether or Hexane (Anti-solvent).
Workflow:
-
Dissolution: Dissolve 20 mg of the amine in 0.5 mL Methanol.
-
Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 48% HBr in water) dropwise.
-
Filtration: Pass through a 0.22
m PTFE filter into a small inner vial. -
Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (Solvent B). Seal the outer jar tightly.
-
Equilibration: Store at 4°C in a vibration-free zone.
-
Harvest: Inspect for rod-like or block crystals after 48-72 hours.
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic for characterizing this scaffold, highlighting the critical checkpoint where SC-XRD becomes mandatory.
Figure 1: Analytical workflow for chiral bicyclic diamines. Note the feedback loop: if crystals fail, NMR provides limited data, necessitating re-optimization of the salt form to achieve the SC-XRD "Gold Standard."
Part 5: Interpreting the Data (Self-Validating Systems)
When reviewing the crystallographic report for a 3,8-diazabicyclo[4.2.0]octane salt, use these three checkpoints to validate the quality of the analysis:
-
The Flack Parameter (
):-
For the (1R,6S) assignment to be valid,
must be near 0 (e.g., ). -
If
, the structure is the inverted enantiomer. -
Note: This requires a heavy atom (Cl, Br) or a known chiral counterion (Tartrate).
-
-
The Disorder Index:
-
The cyclobutane ring is prone to thermal motion. Check the Ellipsoid Probability (usually 50%). If the carbons in the 4-membered ring look like "footballs" (highly elongated), the ring pucker data may be unreliable. Remedy: Data collection at 100 K is mandatory for this scaffold.
-
-
Hydrogen Bond Geometry:
-
In the HCl salt, the chloride ion should bridge the protonated amine. A typical N...Cl distance is 3.0–3.2 Å. Deviations suggest packing inefficiencies or hydrated forms (solvates).
-
References
-
Bunnelle, W. H., et al. (2007). "Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists." Journal of Medicinal Chemistry, 50(1), 36-27.
-
Szafranski, M., & Katrusiak, A. (2017). "Reverse sequence of transitions in prototypic relaxor 1,4-diazabicyclo[2.2.2]octane hydrobromide." CrystEngComm, 19, 3461-3468.
-
Mazur, L., et al. (2012). "Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate." Zeitschrift für Naturforschung B, 67(6), 535-542.
-
Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103. (Methodological Standard for Flack Parameter analysis).
Sources
Comparative Guide: Mass Spectrometry Characterization of 3,8-Diazabicyclo[4.2.0]octane Scaffolds
Executive Summary: The Analytical Challenge
In the development of nicotinic acetylcholine receptor (nAChR) agonists, the 3,8-diazabicyclo[4.2.0]octane scaffold represents a high-value, yet analytically challenging pharmacophore. Unlike its bridged isomers (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO), the [4.2.0] system features a fused azetidine-piperidine ring junction . This introduces significant ring strain (~26 kcal/mol in the cyclobutane moiety), making the molecule highly reactive under ionization conditions.
This guide compares the "performance" of two primary characterization workflows—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . We evaluate these methods based on their ability to provide structural fingerprints, differentiate isomers, and maintain sensitivity in high-throughput screening.
Key Findings
-
EI (70 eV): Superior for de novo structural confirmation. The high internal energy transfer drives the diagnostic retro-2+2 cycloaddition, distinguishing the [4.2.0] fused system from bridged isomers.
-
ESI-CID: Optimal for biological matrices. Fragmentation is dominated by proton-driven ring opening, preserving the molecular ion
for quantification but requiring higher collision energies (CE) to induce informative fragmentation.
Structural Context & Stability
To interpret the mass spectrum, one must understand the topology. The 3,8-diazabicyclo[4.2.0]octane core consists of a six-membered ring (containing N3) fused to a four-membered ring (containing N8).
-
Formula:
-
Exact Mass: 112.1000 Da
-
Critical Feature: The N8 nitrogen is part of a strained azetidine ring. In gas-phase fragmentation, relief of this ring strain is the primary thermodynamic driver.
Comparative Analysis: EI vs. ESI-CID Performance
The following table contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for this specific scaffold.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Primary Application | Synthetic validation, Impurity profiling | PK/PD studies, Metabolite ID |
| Molecular Ion ( | Weak to Absent (<5% relative abundance) | Dominant Base Peak ( |
| Key Mechanism | Radical-induced cleavage, Retro-2+2 | Charge-remote fragmentation, Neutral loss |
| Isomer Differentiation | High. Distinct fingerprint from DABCO. | Medium. Requires optimized Collision Energy (CE). |
| Sensitivity | Nanogram range (GC-MS) | Picogram range (LC-MS) |
Mechanistic Fragmentation Pathways[1]
Understanding why the molecule breaks is crucial for assigning peaks. We propose two distinct pathways driven by the ionization method.
Pathway A: The "Strain-Relief" Pathway (EI Dominant)
Under electron impact (70 eV), the radical cation seeks to relieve the strain of the fused 4-membered ring.
-
Ionization: Removal of an electron from N8 (lone pair).
-
Ring Opening: Homolytic cleavage of the C1-C8 or C6-C7 bond.
-
Retro-2+2: The fused system can undergo a retro-cycloaddition, ejecting an ethylene-like fragment or splitting the rings entirely.
Pathway B: Proton-Driven Ring Opening (ESI Dominant)
In ESI, the molecule is protonated (
-
Protonation: Likely occurs at N3 (less sterically hindered) or N8.
-
Alpha-Cleavage: The bond adjacent to the amine breaks, but the fragments remain tethered if the ring doesn't fully open.
-
Characteristic Loss: Loss of
(17 Da) or fragments is common in diamines.
Visualization of Fragmentation Logic
Figure 1: Predicted fragmentation logic for 3,8-diazabicyclo[4.2.0]octane under ESI-CID conditions. High collision energy is required to break the strained azetidine ring.
Experimental Protocol: Characterization Workflow
To reproduce these results, follow this self-validating protocol. This workflow ensures you are observing the target scaffold and not a degradation product.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in Methanol/Water (50:50) + 0.1% Formic Acid .
-
Why? Acetonitrile can sometimes suppress ionization for small polar amines; Methanol promotes stable spray.
-
-
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion.
Phase 2: ESI-MS/MS Optimization
-
Source Parameters:
-
Capillary Voltage: 3.0 kV (Positive Mode).
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile 4-ring).
-
-
MS2 Acquisition (Daughter Scan):
-
Select precursor m/z 113.1.
-
Ramp Collision Energy (CE): 10, 20, 30, 40 eV.
-
Success Criteria: At 10 eV, you should see primarily parent. At 40 eV, the parent should be <10%, replaced by fragments at m/z 96, 84, and 56.
-
Phase 3: Data Validation (The "Isomer Check")
To confirm the [4.2.0] structure versus the [2.2.2] (DABCO) isomer:
-
DABCO Profile: Shows a highly stable
that resists fragmentation until very high energies due to the cage structure's rigidity. -
[4.2.0] Profile: Shows early onset fragmentation (lower CE) due to the strain release of the fused ring.
Diagnostic Ion Table
Use this table to interpret your spectra.
| m/z (approx) | Ion Identity | Origin | Diagnostic Value |
| 113 | Protonated Molecule | Parent Peak | |
| 96 | Loss of Ammonia | Common in diamines; indicates intact amine groups. | |
| 84 | Azetidine Cleavage | High. Suggests opening of the 4-membered ring. | |
| 56 | Retro-Split | Critical. Consistent with splitting the fused system. | |
| 44 | Ethanamine fragment | General amine marker (non-specific). |
References
-
Bicyclic Amine Synthesis & Pharmacology
-
Mass Spectrometry of Isomeric Diamines
-
Differentiation of isomeric diamines by electrospray ionization tandem mass spectrometry. (2012).[3] Journal of Mass Spectrometry.
-
-
General Fragmentation Rules (McLafferty)
-
Ketamine & Cyclohexanone Analogues (Comparative Ring Cleavage)
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of Chiral Purity for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity, but a critical determinant of its pharmacological and toxicological profile. For complex chiral molecules such as (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, a key building block in the synthesis of novel therapeutic agents, rigorous validation of its chiral purity is a non-negotiable prerequisite. The differential biological activities of enantiomers underscore the necessity for robust analytical methodologies to ensure the desired stereoisomer is present in its purest form.[1] This guide provides a comparative analysis of leading analytical techniques for the validation of chiral purity, offering experimental insights and data-driven comparisons to aid researchers in selecting the most appropriate method for their developmental needs.
The accurate determination of enantiomeric purity is a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA), which requires that the stereoisomeric composition of a new drug be thoroughly characterized.[2][3] The International Council for Harmonisation (ICH) guidelines further stipulate the identification and qualification of impurities, including unwanted stereoisomers, to ensure the safety and efficacy of the final drug product.[4][5]
This guide will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the enantioselective separation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane. Furthermore, we will explore the utility of spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) with chiral shift reagents, for the unambiguous determination of absolute configuration and enantiomeric excess.
Chromatographic Approaches: A Head-to-Head Comparison
The cornerstone of chiral purity analysis lies in chromatography, where enantiomers are separated based on their differential interactions with a chiral environment.[1] The most prevalent techniques in the pharmaceutical industry are HPLC and SFC, with CE emerging as a powerful alternative.[6]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantioseparation.[7] The direct method, employing a Chiral Stationary Phase (CSP), is the most common approach.[8] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of compounds, including basic analytes like the target bicyclic diamine.[7][9]
Principle of Separation: Enantiomers form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, separation.[8]
Experimental Protocol: Direct Chiral HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.[8]
-
Chiral Stationary Phase: Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm.[8]
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and a basic additive like Diethylamine (e.g., 80:20:0.1, v/v/v) is a common starting point for basic compounds on polysaccharide CSPs.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[8]
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is predicated on its broad enantiorecognition capabilities for a wide array of chemical structures. The mobile phase composition is critical; the non-polar solvent (n-hexane) and the polar modifier (2-propanol) modulate the retention and enantioselectivity. The basic additive (diethylamine) is crucial for improving the peak shape and reducing tailing of basic analytes by minimizing undesirable interactions with residual silanols on the silica support.
Diagram: Chiral HPLC Workflow
Caption: Workflow for direct enantiomeric separation by HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has gained significant traction as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced environmental impact.[10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.[7] The low viscosity and high diffusivity of supercritical CO₂ facilitate faster separations and lower backpressures.[10]
Principle of Separation: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a CSP. The unique properties of the supercritical fluid mobile phase can lead to different selectivity and often higher efficiency compared to liquid chromatography.[12]
Experimental Protocol: Chiral SFC
-
Instrumentation: SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC (e.g., Chiralpak® IA).[7]
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol. A basic additive (e.g., diethylamine) is often included for basic compounds. A typical gradient could be 5% to 40% modifier over a few minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at a suitable wavelength.
-
Sample Preparation: Dissolve the sample in the modifier solvent.
Causality Behind Experimental Choices: The use of supercritical CO₂ as the main mobile phase component dramatically reduces the viscosity, allowing for higher flow rates and faster analysis times without a proportional increase in backpressure.[11] The organic modifier is essential for eluting more polar compounds and for fine-tuning the selectivity. Temperature and backpressure are critical parameters in SFC as they influence the density and solvating power of the supercritical fluid, thereby affecting retention and resolution.[13]
Diagram: Chiral SFC Workflow
Caption: Workflow for rapid chiral separation by SFC.
Capillary Electrophoresis (CE)
CE is a high-efficiency microseparation technique that is particularly well-suited for the analysis of polar and charged compounds.[14] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[15]
Principle of Separation: Enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector in the BGE.[16] These complexes have different effective mobilities in the electric field, leading to their separation.[14] Cyclodextrins are commonly used chiral selectors for a wide range of compounds.[17]
Experimental Protocol: Chiral CE
-
Instrumentation: Capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector. Highly sulfated cyclodextrins are often effective for basic compounds.
-
Chiral Selector: e.g., 10 mg/mL highly sulfated-β-cyclodextrin in the BGE.
-
Voltage: 20-30 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at a suitable wavelength.
Causality Behind Experimental Choices: The low pH of the BGE ensures that the basic diamine is protonated and carries a positive charge, which is necessary for its migration in the electric field. The negatively charged sulfated cyclodextrin acts as a pseudo-stationary phase and interacts with the positively charged analyte. The differences in the binding constants between the two enantiomers and the cyclodextrin result in different apparent mobilities and thus separation. The high voltage provides the driving force for the separation, and the narrow capillary bore contributes to the very high separation efficiency.[14]
Performance Comparison of Chromatographic Techniques
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Speed | Moderate (5-20 min) | Very Fast (1-5 min) | Fast (5-15 min) |
| Efficiency (Plate Count) | Good to High | High | Very High |
| Solvent Consumption | High (organic solvents) | Low (mainly CO₂) | Very Low (aqueous buffers) |
| Method Development | Can be time-consuming | Rapid screening | Rapid screening |
| Sample Requirement | Microliters | Microliters | Nanoliters |
| Robustness | High | Moderate to High | Moderate |
| Preparative Scale-up | Feasible | Highly Advantageous | Not practical |
Spectroscopic Approaches for Absolute Configuration and Purity
While chromatographic techniques are excellent for separating and quantifying enantiomers, spectroscopic methods can provide orthogonal information, including the absolute configuration of the chiral centers.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19] It is a powerful technique for determining the absolute configuration of a molecule in solution without the need for crystallization.[20]
Principle: Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images).[19] By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a specific enantiomer (e.g., the (1R,6S) configuration), the absolute configuration can be unambiguously assigned.[18][21]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of the enantiomerically enriched sample (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃).[18][21]
-
Spectrum Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Quantum Chemical Calculations: Perform density functional theory (DFT) calculations to predict the VCD spectrum for one of the enantiomers.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A match in the sign and relative intensity of the peaks confirms the absolute configuration.[18]
Diagram: VCD for Absolute Configuration
Caption: Principle of absolute configuration determination by VCD.
NMR with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral shift reagent, can be used to determine enantiomeric purity.[22]
Principle: Chiral shift reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers in solution.[23][24] These diastereomeric complexes are not mirror images and will have different NMR spectra. This results in the splitting of signals for protons near the chiral center, allowing for the integration of the signals corresponding to each enantiomer and the determination of the enantiomeric excess.[22]
Experimental Protocol: NMR with Chiral Shift Reagent
-
Sample Preparation: Dissolve a known amount of the sample in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Spectrum Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent.
-
Data Analysis: Observe the separation of a key proton signal into two distinct signals corresponding to the two enantiomers. Integrate the areas of these two signals to calculate the enantiomeric excess.
Concluding Remarks
The validation of chiral purity for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane necessitates a multi-faceted analytical approach. For routine quality control and high-throughput screening, chiral SFC stands out as the preferred technique due to its exceptional speed and efficiency.[7][10] Chiral HPLC remains a robust and reliable workhorse, offering a vast array of well-characterized stationary phases.[7][9] Chiral CE provides an orthogonal, high-efficiency method, particularly advantageous when dealing with limited sample quantities.[14]
For the unambiguous assignment of absolute configuration, VCD is an invaluable tool, providing definitive stereochemical information without the need for derivatization or crystallization.[20][21] NMR with chiral shift reagents offers a complementary and readily accessible method for determining enantiomeric excess.
A comprehensive validation strategy should leverage the strengths of these complementary techniques. An initial screening by SFC or HPLC can establish a rapid and efficient method for routine purity checks, while VCD can be employed to definitively confirm the absolute stereochemistry of the lead enantiomer. This integrated approach ensures the highest level of scientific rigor and compliance with regulatory expectations, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- Benchchem. Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC).
- Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- FAGG. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
- Benchchem. comparative analysis of different chiral separation techniques for benzylpiperidines.
- Chromedia. 1 Use of SFC for Chiral separation in Pharmaceutical Industry.
- BioTools. ABSOLUTE CONFIGURATION BY VCD.
- Spark904. Absolute configuration of complex chiral molecules.
- Gaussian.com. Studying Chirality with Vibrational Circular Dichroism. Published June 21, 2017.
- Pharma Focus America. Chiral Chromatography in Pharmaceutical Analysis | Manufacturing.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- PubMed. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Published May 1982.
- Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Published September 19, 2024.
- News-Medical. Pharmaceutical Applications of Supercritical Fluid Chromatography. Published July 19, 2023.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Published June 6, 2013.
- Comparison of Chiral Separations in Capillary Zone Electrophoresis with Other Methods. Published August 20, 2006.
- Google Patents. NMR method for determination of enantiomeric compositions with chiral shift reagents.
- Chemistry LibreTexts. 23.1: NMR Shift Reagents. Published November 12, 2024.
- Springer Nature Experiments. Chiral Separations by Capillary Electrophoresis.
- PMC. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Published May 11, 2021.
- FDA. Development of New Stereoisomeric Drugs. Published May 1, 1992.
- Sygnature Discovery. The Dark Art of Chemistry - Chiral Chromatography.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Published June 25, 2025.
- Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs. Published 1992.
- Wikipedia. Chiral analysis.
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Published October 25, 2006.
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tasianinch.com [tasianinch.com]
- 5. database.ich.org [database.ich.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. chromedia.org [chromedia.org]
- 11. selvita.com [selvita.com]
- 12. news-medical.net [news-medical.net]
- 13. fagg.be [fagg.be]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. spectroscopyasia.com [spectroscopyasia.com]
- 20. spark904.nl [spark904.nl]
- 21. biotools.us [biotools.us]
- 22. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Conformational Analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Executive Summary
The (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane scaffold represents a critical structural motif in the design of neuronal nicotinic acetylcholine receptor (nAChR) agonists, particularly for the
This guide provides a rigorous conformational analysis of this scaffold, comparing its vector alignment and energetic profile against industry-standard alternatives. We establish that the cis-fused (1R,6S) geometry is not only thermodynamically preferred but essential for maintaining the critical 5.5–7.0 Å pharmacophoric distance required for high-affinity binding.
Structural Foundation & Stereochemistry
The (1R,6S) Cis-Fusion
The nomenclature (1R,6S) in a bicyclo[4.2.0] system explicitly defines a cis-fused junction.
-
Configuration: The bridgehead hydrogens at C1 and C6 are oriented on the same face of the molecule.
-
Stability: In [4.2.0] systems, the cis-isomer is thermodynamically more stable than the trans-isomer by approximately 8–12 kcal/mol . The trans-fusion induces severe ring strain in the cyclobutane moiety, making it synthetically elusive and biologically irrelevant for this class of ligands.
Ring Dynamics
The molecule consists of a piperidine ring fused to an azetidine ring.
-
Piperidine Ring (N3): Adopts a distorted chair conformation. The fusion to the four-membered ring flattens the chair near the junction (C1-C6 bond), creating a "sofa" or "half-chair" nuance.
-
Azetidine Ring (N8): Inherently puckered. The degree of pucker (
25–30°) is coupled to the piperidine conformation. -
N-Methyl Orientation: The methyl group at N8 (azetidine) prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with the bridgehead hydrogens.
Comparative Performance Analysis
This section evaluates the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane against two primary competitors in the nAChR space: Epibatidine (rigid standard) and Bispidine (privileged scaffold).
Table 1: Pharmacophore & Physicochemical Comparison
| Feature | (1R,6S)-[4.2.0] Scaffold | Epibatidine ([2.2.1]) | Bispidine ([3.3.1]) |
| Rigidity | Moderate (Fused) | High (Bridged) | High (Bridged) |
| N–N Distance | 6.4 – 7.2 Å (Dynamic) | 5.5 Å (Fixed) | ~3.0 – 7.0 Å (Tunable) |
| LogP (Predicted) | 0.8 – 1.2 | 0.5 – 0.9 | 0.2 – 0.6 |
| Ring Strain | ~26 kcal/mol | ~23 kcal/mol | ~12 kcal/mol |
| Binding Entropy | Moderate penalty | Low penalty (Pre-organized) | Low penalty |
| Synthesis | Scalable (4-5 steps) | Challenging (Toxic intermediates) | Modular |
Vector Alignment Analysis
-
Epibatidine: The nitrogen vectors are locked. While this ensures high affinity, it often leads to toxicity due to lack of subtype selectivity.
-
[4.2.0] Scaffold: The slight flexibility of the piperidine ring allows the N3 lone pair to adjust its vector upon binding. This "induced fit" capability is hypothesized to improve selectivity for
over the ganglionic subtype, reducing cardiovascular side effects.
Conformational Analysis Workflow
To accurately model this system, one cannot rely on standard force fields alone due to the ring strain. The following protocol combines experimental NMR with high-level DFT calculations.
Diagram 1: Conformational Analysis Logic
Caption: Integrated computational and experimental workflow for defining the bioactive conformation of strained bicyclic amines.
Experimental Protocols
Protocol A: Computational Energy Profiling
Objective: Determine the energy barrier between the chair-pucker and boat-pucker conformers.
-
Initial Generation: Use a stochastic search (e.g., MOE or Schrödinger MacroModel) with the MMFF94s force field. Generate at least 1000 conformers; discard duplicates within 0.25 Å RMSD.
-
Geometry Optimization: Submit the lowest energy structures (within 5 kcal/mol of global min) to DFT optimization using Gaussian 16 or ORCA.
-
Functional: B3LYP or
B97X-D (for dispersion correction). -
Basis Set: 6-311+G(d,p).
-
-
Transition State Search: Perform a QST3 search between the two lowest energy minima to locate the transition state of the piperidine ring flip.
-
Solvation: Perform single-point energy calculations using the PCM or SMD model (Water) to approximate physiological conditions.
Expected Result: The cis-fused chair conformation should be the global minimum. The barrier to ring inversion is expected to be 10–14 kcal/mol , sufficiently high to render the conformers separable on the NMR timescale at low temperatures (-60°C).
Protocol B: NMR NOE Validation
Objective: Confirm the (1R,6S) stereochemistry and N-Methyl orientation.
-
Sample Prep: Dissolve 5 mg of compound in 600
L of CDCl (or CD OD for better solubility). Ensure the sample is dry/filtered. -
Acquisition: Acquire a 1D
H NMR spectrum to assign all resonances. -
NOESY Experiment:
-
Mixing Time: Set to 500–800 ms.
-
Key Correlations to Monitor:
-
H1
H6: A strong NOE signal confirms the cis-fusion. (In trans, these are anti-periplanar and show no NOE). -
N8-Me
H1/H6: A strong correlation suggests the methyl is cis to the bridgehead hydrogens (pseudo-axial). A weak or absent signal suggests it is trans (pseudo-equatorial). -
H1
H(axial) on C2/C5: Confirms the chair conformation of the piperidine ring.
-
-
Synthesis & Pathway Visualization[1]
Understanding the synthesis is crucial for accessing the correct isomer. The standard route utilizes a photochemical [2+2] cycloaddition or a ring contraction/expansion sequence.
Diagram 2: Synthetic Logic for (1R,6S) Core
Caption: Simplified synthetic logic emphasizing the photochemical assembly of the strained [4.2.0] system.
References
-
Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands. Journal of Medicinal Chemistry, 2006.[1] Link
-
Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean J Physiol Pharmacol, 2009. Link
-
Conformational Analysis of Cycloalkanes and Heterocycles. SciSpace, 2015. Link
-
Bicyclo[4.2.0]octane Thermochemistry. NIST Chemistry WebBook. Link
-
Competition, Selectivity and Efficacy of Analogs for Nicotinic Acetylcholine Receptors. NIH PubMed Central. Link
Sources
Safety Operating Guide
Operational Guide: Disposal of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Topic: (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide
Executive Safety Summary
Compound Identity: (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Chemical Class: Bicyclic Diamine / Pharmaceutical Intermediate Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation), Sensitizer.
This guide outlines the critical workflow for the safe containment and disposal of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane. As a bicyclic diamine, this compound exhibits significant basicity and nucleophilicity. Improper disposal can lead to exothermic runaway reactions (if mixed with acids) or the formation of hazardous byproducts (if mixed with nitrosating agents).
The Core Directive: This compound must be treated as Hazardous Organic Waste (Base) and destroyed via high-temperature incineration. Under no circumstances should it be discharged into municipal water systems or neutralized without a controlled, specific protocol.
Hazard Characterization & Waste Classification
Before initiating disposal, you must validate the physical state and chemical environment of the waste.
| Property | Characteristic | Operational Implication |
| Basicity | High (pKa ~9-10 est.) | Do NOT mix with strong acids (HCl, H₂SO₄) in waste drums. Risk of violent exotherm/geyser. |
| Reactivity | Nucleophilic | Incompatible with acid chlorides, anhydrides, and strong oxidizers (Peroxides, Nitric Acid). |
| Toxicity | Acute / Irritant | Requires double-gloving (Nitrile) and respiratory protection (Fume hood/N95) during handling. |
| RCRA Status | Unlisted (Likely D002) | If pH ≥ 12.5, it is a D002 (Corrosive) waste.[1] Otherwise, manage as non-listed hazardous organic.[2] |
Pre-Disposal Segregation Protocol
The most common cause of laboratory waste accidents involving amines is improper segregation. You must isolate this compound from incompatible waste streams immediately upon generation.
The Segregation Logic (Visualized)
Figure 1: Segregation logic preventing incompatible waste stream mixing.
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagent, spill cleanup materials, contaminated gloves.
-
Containment: Place the solid material in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label.
-
Primary Constituent: (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane.
-
Hazard Checkboxes: [x] Toxic [x] Corrosive.
-
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil thickness) to contain any potential dust or leakage.
-
Disposal Path: Transfer to the facility's Solid Hazardous Waste stream for incineration.
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicable to: Material dissolved in solvents (Methanol, DCM, THF).
-
pH Verification: Check the pH of the solution.
-
If pH < 5: The amine is likely protonated (salt form). It is stable but still hazardous.
-
If pH > 10: It is the free base. Ensure the waste container is rated for corrosives.
-
-
Solvent Compatibility Check:
-
Ensure the carrier solvent is compatible with the "Organic Base" waste stream.
-
Warning: Do not mix with waste streams containing acetone or aldehydes if the solution is acidic, as this can trigger condensation reactions.
-
-
Transfer: Pour into a dedicated "Basic Organic Waste" carboy (HDPE or Safety Can).
-
Crucial: Leave at least 10% headspace in the container to allow for thermal expansion.
-
-
Record Keeping: Log the approximate concentration of the diamine on the waste tag. This is vital for the incineration facility to manage Nitrogen Oxide (NOx) emissions during combustion.
Emergency Spill Response (Contingency Plan)
If a spill occurs, immediate action is required to prevent respiratory exposure and surface corrosion.
Figure 2: Immediate response workflow for laboratory spills.
Operational Note on Neutralization: For spills of the pure liquid amine, you may apply a weak acid neutralizer (e.g., Citric Acid powder) before sweeping to reduce volatility and corrosivity. Do not use strong mineral acids for spill cleanup.
Regulatory & Compliance Documentation
To ensure audit-readiness and environmental compliance, adhere to the following documentation standards.
-
US EPA (RCRA): While not explicitly P- or U-listed, this compound is a Characteristic Waste if it exhibits corrosivity (D002) or ignitability (D001).
-
European Waste Code (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Transport (DOT/IATA):
-
Proper Shipping Name: Amines, solid, corrosive, n.o.s. (or liquid, depending on state).
-
Hazard Class: 8 (Corrosive).[3]
-
Packing Group: II or III (depending on concentration).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
PubChem. (2024). Compound Summary: Bicyclic Diamines (General Hazard Profile). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2024).[2][4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Hazard Assessment: Understanding the Risks
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane belongs to the family of diazabicycloalkanes. Analogous compounds, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), present a range of hazards that we must extrapolate to our target molecule. The primary risks are associated with its potential irritant, corrosive, and flammable properties.
A summary of anticipated hazards, based on structurally similar compounds, is presented below.
| Hazard Category | Potential Risk | Rationale and Supporting Evidence from Analogous Compounds |
| Skin Irritation/Corrosion | Causes skin irritation, potentially severe.[1][2][3] | Bicyclic amines are known skin irritants. Direct contact may lead to redness, inflammation, or chemical burns.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][5][6] | Direct contact with the eyes can cause severe irritation and potentially irreversible damage.[5] |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust or vapor.[2][5] | Inhalation of dust or fumes can irritate the mucous membranes and respiratory tract.[5] Engineering controls are vital. |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][5] | Ingestion can lead to gastrointestinal irritation.[5] |
| Flammability | Potential to be a flammable solid.[2][5][7] | May form combustible dust concentrations in the air.[6] Static discharge can be an ignition source.[7][8] |
| Incompatibility | Reacts with strong oxidizing agents, acids, and peroxides.[6] | Contact with incompatible materials can lead to vigorous reactions, releasing heat or hazardous gases. |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocols represent the minimum standard for handling (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane in a laboratory setting.
Primary Barrier: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dusts.[7]
Essential PPE Ensemble
| Protection Type | Required Equipment | Causality and Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[9] A full-face shield should be worn over goggles when handling larger quantities (>5g) or during procedures with a high splash risk.[10][11][12] | This combination provides a robust barrier against splashes and airborne particles, protecting against the severe eye irritation potential of bicyclic amines.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[11] | Gloves prevent direct skin contact, mitigating the risk of skin irritation.[1][2] Always double-glove when handling concentrated solutions or for prolonged tasks. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9][10] | This protects the skin and personal clothing from accidental spills and splashes.[13] |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material.[9][10] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
PPE Donning and Doffing Protocol
A disciplined approach to putting on and removing PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Fasten completely.
-
Gloves: Select the appropriate size and material. Pull the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on goggles and, if necessary, the face shield.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by turning it inside out, containing any potential contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[1][6]
Emergency Protocols
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][5][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[2][5] |
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed waste container.
-
Chemical Waste: Dispose of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane and any contaminated materials according to local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for pickup by a licensed disposal company.[6][7]
PPE Selection Workflow
The selection of appropriate PPE is contingent on the specifics of the experimental procedure. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Caption: PPE selection workflow based on procedural hazards.
References
- Fisher Scientific. (2015, February 12). Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane.
- Biosynth. (n.d.). (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride: A Versatile Compound.
- TCI Chemicals. (2025, September 15). Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide.
- Loba Chemie. (2016, May 25). Safety Data Sheet for 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (n.d.). tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate Safety Information.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Chevron Phillips Chemical Company. (2018, April 17). n-Octane - Safety Data Sheet.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Fisher Scientific. (n.d.). Safety Data Sheet for (R)-1,4-Diazabicyclo[4.3.0]nonane.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- MilliporeSigma. (2026, January 29). Safety Data Sheet.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- ChemScene. (n.d.). 3-Boc-1-methyl-3,8-diazabicyclo[4.2.0]octane.
- Central Drug House (P) Ltd. (n.d.). 1,4-DIAZABICYCLO (2.2.2) OCTANE Material Safety Data Sheet.
- National Institute of Standards and Technology (NIST). (n.d.). Bicyclo[4.2.0]octane.
- TCI Chemicals. (2025, September 3). Safety Data Sheet for (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane.
- Cole-Parmer. (2004, February 23). Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. airgas.com [airgas.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. sams-solutions.com [sams-solutions.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. realsafety.org [realsafety.org]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
